Product packaging for Osbpl7-IN-1(Cat. No.:)

Osbpl7-IN-1

Cat. No.: B8714938
M. Wt: 463.3 g/mol
InChI Key: GYXGGHPMGUITOT-IAGOWNOFSA-N
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Description

Osbpl7-IN-1 is a useful research compound. Its molecular formula is C20H19Cl2F3N2O3 and its molecular weight is 463.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19Cl2F3N2O3 B8714938 Osbpl7-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19Cl2F3N2O3

Molecular Weight

463.3 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-N-[(1R,2R)-2-hydroxycyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide

InChI

InChI=1S/C20H19Cl2F3N2O3/c21-14-6-5-11(8-15(14)22)13-7-12(9-26-19(13)30-10-20(23,24)25)18(29)27-16-3-1-2-4-17(16)28/h5-9,16-17,28H,1-4,10H2,(H,27,29)/t16-,17-/m1/s1

InChI Key

GYXGGHPMGUITOT-IAGOWNOFSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=O)C2=CC(=C(N=C2)OCC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl)O

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC(=C(N=C2)OCC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl)O

Origin of Product

United States

Foundational & Exploratory

Osbpl7-IN-1: A Potent Inhibitor of OSBPL7 for Therapeutic Intervention in Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Osbpl7-IN-1, also known as Compound G, has emerged as a promising small molecule inhibitor of Oxysterol Binding Protein Like 7 (OSBPL7). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates. Through its targeted inhibition of OSBPL7, this compound promotes the cell surface localization of ATP-binding cassette transporter A1 (ABCA1), a critical regulator of cholesterol efflux. This activity has demonstrated therapeutic potential in preclinical models of proteinuric kidney disease, suggesting a novel approach for treating renal and other cholesterol-associated pathologies.

Introduction to OSBPL7 and this compound

Oxysterol-binding protein (OSBP) and its related proteins (ORPs) are a family of intracellular lipid transfer proteins that play crucial roles in lipid metabolism, membrane trafficking, and cell signaling. OSBPL7, a member of this family, has been identified as a key regulator of cholesterol homeostasis.

This compound is an orally active small molecule inhibitor of OSBPL7.[1][2][3][4] It was identified through phenotypic drug discovery for its ability to upregulate ABCA1-dependent cholesterol efflux.[5] Subsequent chemical biology approaches confirmed OSBPL7 as the direct molecular target of this compound.[5] By inhibiting OSBPL7, this compound offers a novel, non-transcriptional mechanism to enhance the activity of ABCA1, a transporter pivotal for reverse cholesterol transport.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (Cpd G) and its biological effects.

ParameterValueSpecies/Cell TypeReference
In Vitro Activity
Effective Concentration1-10 µMCultured human podocytes[1][2]
In Vivo Activity
Dosage100 mg/kg (oral gavage)Mouse[1][2]
Off-Target Activity
Ki for CB1R>1 µMHuman[6]

Table 1: Potency and Dosage of this compound

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by directly inhibiting OSBPL7, which in turn modulates the localization and function of ABCA1.

This compound-Mediated Upregulation of ABCA1 and Cholesterol Efflux

The primary mechanism of action of this compound involves the inhibition of OSBPL7, leading to an increase in the abundance of ABCA1 at the plasma membrane.[1][2][3] This enhanced cell surface presence of ABCA1 facilitates the efflux of cellular cholesterol to extracellular acceptors like apolipoprotein A-I (ApoA-I).[5]

This compound This compound OSBPL7 OSBPL7 This compound->OSBPL7 Inhibits ABCA1_localization ABCA1 Plasma Membrane Localization OSBPL7->ABCA1_localization Negatively Regulates Cholesterol_Efflux Cholesterol Efflux (to ApoA-I) ABCA1_localization->Cholesterol_Efflux Promotes

Figure 1: Mechanism of this compound Action
Role of OSBPL7 Deficiency in Podocyte Pathology

Studies have shown that a deficiency in OSBPL7 can lead to endoplasmic reticulum (ER) stress and subsequent apoptosis in podocytes, specialized cells in the kidney.[7][8][9] This suggests that while inhibition of OSBPL7 by this compound is therapeutic in the context of cholesterol efflux, a complete loss of OSBPL7 function may be detrimental.

OSBPL7_deficiency OSBPL7 Deficiency ER_Stress Endoplasmic Reticulum (ER) Stress OSBPL7_deficiency->ER_Stress Podocyte_Apoptosis Podocyte Apoptosis ER_Stress->Podocyte_Apoptosis Proteinuria Proteinuria Podocyte_Apoptosis->Proteinuria

Figure 2: Pathological Cascade of OSBPL7 Deficiency

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Cholesterol Efflux Assay

This assay quantifies the ability of this compound to promote the efflux of cholesterol from cultured cells.

Objective: To measure the rate of cholesterol efflux from cells treated with this compound.

Materials:

  • Cultured cells (e.g., human podocytes, THP-1 macrophages)

  • [³H]-cholesterol or a fluorescent cholesterol analog (e.g., BODIPY-cholesterol)

  • Cell culture medium

  • Apolipoprotein A-I (ApoA-I) as a cholesterol acceptor

  • This compound

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Labeling: Incubate cells with medium containing [³H]-cholesterol or BODIPY-cholesterol for 24-48 hours to label the intracellular cholesterol pools.

  • Equilibration: Wash the cells and incubate in serum-free medium for 18-24 hours to allow for the equilibration of the labeled cholesterol.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-10 µM) in the presence of ApoA-I for a defined period (e.g., 4-24 hours).

  • Quantification:

    • Collect the extracellular medium and lyse the cells.

    • Measure the amount of labeled cholesterol in the medium and the cell lysate using a scintillation counter or fluorescence plate reader.

  • Calculation: Calculate the percentage of cholesterol efflux as the amount of labeled cholesterol in the medium divided by the total labeled cholesterol (medium + cell lysate), multiplied by 100.

Western Blotting for ABCA1

This method is used to determine the effect of this compound on the protein expression and localization of ABCA1.

Objective: To assess the levels of ABCA1 protein in the plasma membrane fraction of cells treated with this compound.

Materials:

  • Cultured cells

  • This compound

  • Lysis buffer

  • Primary antibody against ABCA1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Lysis and Fractionation: Lyse the cells and perform subcellular fractionation to isolate the plasma membrane proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary anti-ABCA1 antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Target Identification using Chemical Biology

A chemical biology approach was employed to definitively identify OSBPL7 as the molecular target of the 5-arylnicotinamide class of compounds, which includes this compound.[5]

Objective: To identify the protein target of this compound.

Workflow:

Probe Photoactivatable Probe (e.g., Cpd K) Cells HEK293 Cells Expressing Candidate Proteins Probe->Cells UV UV Cross-linking Cells->UV Lysis Cell Lysis UV->Lysis IP Immunoprecipitation (anti-FLAG) Lysis->IP Analysis SDS-PAGE and Autoradiography IP->Analysis Identification Target Identification (OSBPL7) Analysis->Identification

Figure 3: Target Identification Workflow

Protocol Outline:

  • Probe Synthesis: A photoactivatable and radiolabeled analog of the parent compound (e.g., ³H-Cpd K) is synthesized.

  • Cellular Cross-linking: HEK293 cells overexpressing candidate target proteins are incubated with the probe and then exposed to UV light to induce covalent cross-linking between the probe and its binding partner.

  • Immunoprecipitation: The cells are lysed, and the candidate proteins are immunoprecipitated.

  • Detection: The immunoprecipitated proteins are separated by SDS-PAGE, and the radiolabeled probe-protein adducts are detected by autoradiography.

  • Confirmation: Competition binding experiments with unlabeled this compound are performed to confirm the specificity of the interaction.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that acts through a novel mechanism to enhance cholesterol efflux. Its ability to increase plasma membrane ABCA1 by inhibiting OSBPL7 has been shown to be protective in preclinical models of kidney disease. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and the broader role of OSBPL7 in health and disease. Further studies are warranted to fully elucidate the therapeutic window and long-term effects of OSBPL7 inhibition.

References

The Impact of Osbpl7-IN-1 on ABCA1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream effects of Osbpl7-IN-1, a potent inhibitor of Oxysterol-Binding Protein Like 7 (OSBPL7), on the ATP-binding cassette transporter A1 (ABCA1). The information presented herein is curated for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for diseases associated with impaired cholesterol homeostasis, such as atherosclerosis and certain kidney diseases.

Core Mechanism of Action

This compound elevates ABCA1 protein levels at the plasma membrane, which in turn enhances ABCA1-dependent cholesterol efflux. This mechanism is noteworthy as it operates post-transcriptionally, without altering the mRNA expression of ABCA1. This suggests a novel pathway for modulating ABCA1 activity, distinct from conventional transcriptional activators like Liver X Receptor (LXR) agonists. The prevailing hypothesis is that the inhibition of OSBPL7 leads to the stabilization of the ABCA1 protein at the cell surface. While a direct physical interaction between OSBPL7 and ABCA1 has not been observed under co-immunoprecipitation experiments, evidence suggests that OSBPL7, and its related family member OSBP, negatively regulate ABCA1 protein stability through a mechanism dependent on their sterol-binding domains.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (referred to as Compound G in the primary literature) on ABCA1 protein expression and cholesterol efflux based on in vitro studies.

Table 1: Dose-Dependent Effect of this compound on ABCA1 Protein Levels in Human Podocytes

This compound (µM)Fold Change in ABCA1 Protein (vs. Vehicle)
11.5
32.5
103.0

Data extracted from densitometric analysis of Western blots. All values are statistically significant (p < 0.05) compared to the vehicle control.

Table 2: Dose-Dependent Effect of this compound on ApoA1-Mediated Cholesterol Efflux in Human Podocytes

This compound (µM)% Cholesterol Efflux (to ApoA1)
0 (Vehicle)8
112
318
1022

Values represent the percentage of total radiolabeled cholesterol effluxed to Apolipoprotein A1. All treated groups show a statistically significant increase (p < 0.01) compared to the vehicle control.

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway and key experimental workflows.

Proposed Signaling Pathway of this compound on ABCA1 This compound This compound OSBPL7 OSBPL7 This compound->OSBPL7 Inhibits ABCA1 Degradation ABCA1 Degradation OSBPL7->ABCA1 Degradation Promotes ABCA1 Protein ABCA1 Protein ABCA1 Degradation->ABCA1 Protein Reduces Plasma Membrane ABCA1 Plasma Membrane ABCA1 ABCA1 Protein->Plasma Membrane ABCA1 Trafficking Cholesterol Efflux Cholesterol Efflux Plasma Membrane ABCA1->Cholesterol Efflux Mediates Experimental Workflow: Cholesterol Efflux Assay cluster_0 Cell Culture and Labeling cluster_1 Treatment cluster_2 Efflux and Measurement Seed Podocytes/THP-1 Seed Podocytes/THP-1 Label with [3H]Cholesterol Label with [3H]Cholesterol Seed Podocytes/THP-1->Label with [3H]Cholesterol Equilibrate Equilibrate Label with [3H]Cholesterol->Equilibrate Treat with this compound Treat with this compound Equilibrate->Treat with this compound Add ApoA1 Add ApoA1 Treat with this compound->Add ApoA1 Incubate Incubate Add ApoA1->Incubate Collect Supernatant & Lyse Cells Collect Supernatant & Lyse Cells Incubate->Collect Supernatant & Lyse Cells Scintillation Counting Scintillation Counting Collect Supernatant & Lyse Cells->Scintillation Counting Calculate % Efflux Calculate % Efflux Scintillation Counting->Calculate % Efflux

An In-depth Technical Guide on the Role of Osbpl7-IN-1 in Cholesterol Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cholesterol homeostasis is a critical cellular process, and its dysregulation is implicated in numerous diseases, including renal and cardiovascular disorders. A key regulator of cellular cholesterol levels is the ATP-binding cassette transporter A1 (ABCA1), which mediates the efflux of cholesterol to apolipoprotein acceptors. This technical guide details the role and mechanism of Osbpl7-IN-1, a small molecule inhibitor of Oxysterol Binding Protein Like 7 (OSBPL7), in modulating cholesterol homeostasis. This compound, a member of the 5-arylnicotinamide class of compounds, has been identified as a potent, non-transcriptional upregulator of ABCA1-dependent cholesterol efflux. This document provides a comprehensive overview of the signaling pathway, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound, offering a valuable resource for researchers in the field of lipid metabolism and drug discovery.

Introduction

Impaired cellular cholesterol efflux is a significant contributor to the pathology of various diseases, including atherosclerosis and chronic kidney disease. The accumulation of cholesterol in cells, such as macrophages and renal podocytes, can lead to inflammation, fibrosis, and loss of function. The ABCA1 transporter plays a pivotal role in reverse cholesterol transport by facilitating the removal of excess cholesterol from peripheral tissues. Consequently, identifying novel therapeutic strategies to enhance ABCA1 activity is of great interest.

Phenotypic drug discovery efforts have led to the identification of a class of 5-arylnicotinamide compounds that increase ABCA1-dependent cholesterol efflux. Through chemical biology approaches, Oxysterol Binding Protein Like 7 (OSBPL7) was identified as the direct molecular target of these compounds. This compound (also referred to as Compound G) is a representative molecule from this class that effectively upregulates ABCA1 protein and its function without altering its mRNA expression.[1][2] This guide focuses on the mechanism of action, quantitative effects, and experimental methodologies associated with this compound.

Mechanism of Action and Signaling Pathway

This compound acts by directly inhibiting OSBPL7. The precise mechanism by which OSBPL7, a lipid transfer protein, regulates ABCA1 is an area of active investigation. However, current evidence suggests that inhibition of OSBPL7 leads to an increase in the abundance of ABCA1 protein at the plasma membrane, thereby enhancing its cholesterol efflux activity. This effect is post-transcriptional, as this compound does not affect the mRNA levels of ABCA1.[3]

The proposed signaling pathway is as follows:

  • Inhibition: this compound binds to and inhibits the function of OSBPL7.

  • ABCA1 Upregulation: Inhibition of OSBPL7 results in an increased level of functional ABCA1 protein at the cell surface.

  • Cholesterol Efflux: The elevated plasma membrane ABCA1 promotes the efflux of intracellular cholesterol to extracellular acceptors like apolipoprotein A-I (ApoA-I).

Osbpl7_IN_1_Pathway Osbpl7_IN_1 This compound (Cpd G) OSBPL7 OSBPL7 Osbpl7_IN_1->OSBPL7 Inhibits ABCA1 Plasma Membrane ABCA1 Protein OSBPL7->ABCA1 Suppresses Efflux Cholesterol Efflux ABCA1->Efflux Mediates Cholesterol Intracellular Cholesterol Cholesterol->Efflux ApoA1 ApoA-I (Acceptor) ApoA1->Efflux

Caption: Proposed signaling pathway of this compound action.

Quantitative Data Presentation

The efficacy of this compound and related compounds has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound and Related Compounds

CompoundAssayCell TypeConcentrationResultReference
This compound (Cpd G) Cholesterol EffluxHuman Podocytes1-10 µMSignificant increase in ABCA1-dependent efflux--INVALID-LINK--
Cpd H Cholesterol EffluxTHP-1 Macrophages~3 µM (EC50)Concentration-dependent increase in efflux to ApoA-I[3]
Cpd H ABCA1 mRNA levelsTHP-1 MacrophagesUp to 25 µMNo effect on mRNA levels[3]
Cpd J ABCA1 mRNA levelsTHP-1 MacrophagesUp to 25 µMNo effect on mRNA levels[3]
Cpd A ABCA1 ExpressionHuman Podocytes5 µMIncreased ABCA1 protein expression--INVALID-LINK--
Cpd G ABCA1 ExpressionHuman Podocytes10 µMIncreased ABCA1 protein expression--INVALID-LINK--

Table 2: In Vivo Efficacy of this compound (Cpd G)

Animal ModelDiseaseTreatment RegimenKey OutcomesReference
Mouse Adriamycin-induced NephropathyNot specifiedNormalized proteinuria, reduced glomerulosclerosis[3]
Mouse Alport SyndromeNot specifiedNormalized proteinuria, prevented renal function decline[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.

This assay measures the ability of a compound to promote the efflux of cholesterol from cultured cells to an extracellular acceptor, mediated by ABCA1.

  • Cell Culture and Labeling:

    • Plate cells (e.g., THP-1 macrophages or human podocytes) in 24-well plates.

    • Label cellular cholesterol by incubating the cells for 24 hours with a medium containing [³H]-cholesterol (e.g., 2 µCi/mL). An ACAT inhibitor can be included to prevent cholesterol esterification.

  • Equilibration:

    • Wash the cells to remove excess label.

    • Incubate the cells for 16-18 hours in a serum-free medium. This step allows the [³H]-cholesterol to equilibrate with all cellular cholesterol pools.

  • Compound Treatment and Efflux:

    • Treat the cells with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 18 hours).

    • Initiate the efflux by adding a serum-free medium containing a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I, e.g., 10 µg/mL).

    • Incubate for 4-6 hours to allow for cholesterol efflux.

  • Quantification:

    • Collect the efflux medium and lyse the cells with a suitable buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity (counts per minute, CPM) in both the medium and the cell lysate using a scintillation counter.

  • Calculation:

    • Calculate the percent cholesterol efflux using the formula: % Efflux = [CPM (medium) / (CPM (medium) + CPM (cell lysate))] * 100

    • Compare the efflux in compound-treated cells to vehicle-treated cells.

Caption: Workflow for an ABCA1-dependent cholesterol efflux assay.

This chemical biology approach was used to identify OSBPL7 as the direct molecular target of the 5-arylnicotinamide series.[2]

  • Probe Synthesis:

    • Synthesize a photoactivatable and clickable derivative of the parent compound. This probe (e.g., Cpd K, a derivative of Cpd H) contains a photo-reactive group (e.g., an azide) and a tag for enrichment (e.g., a clickable alkyne).

  • Cellular Cross-linking:

    • Transfect HEK293 cells with plasmids expressing candidate target proteins, each with a C-terminal FLAG tag.

    • Incubate the transfected cells with the photoactivatable probe (e.g., ³H-labeled Cpd K).

    • Expose the cells to UV light to induce covalent cross-linking of the probe to its binding protein(s).

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells to prepare total protein extracts.

    • Perform immunoprecipitation using an anti-FLAG antibody conjugated to magnetic beads to pull down the FLAG-tagged candidate proteins along with any cross-linked probe.

  • Detection and Validation:

    • Elute the protein-probe complexes from the beads.

    • Detect the presence of the radiolabeled probe associated with the immunoprecipitated protein via scintillation counting or autoradiography after SDS-PAGE.

    • A strong signal for a specific candidate protein (in this case, OSBPL7) identifies it as a direct target.

    • Validate the interaction using competition assays, where an excess of the non-probe compound (e.g., this compound) is shown to reduce the cross-linking of the probe to the target protein.

Conclusion and Future Directions

This compound represents a promising pharmacological tool and a lead compound for a novel therapeutic strategy aimed at enhancing cholesterol efflux. By inhibiting OSBPL7, this compound upregulates ABCA1 protein levels post-transcriptionally, providing an alternative mechanism to traditional LXR agonists for stimulating reverse cholesterol transport.[2][4] The in vivo efficacy demonstrated in preclinical models of chronic kidney disease highlights its therapeutic potential for diseases characterized by pathological lipid accumulation.[2][5]

Future research should focus on elucidating the precise molecular link between OSBPL7 and ABCA1 trafficking and stability. Further optimization of the 5-arylnicotinamide scaffold could lead to the development of clinical candidates for treating not only kidney diseases but also other disorders of cellular cholesterol homeostasis, such as atherosclerosis. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon these important findings.

References

Osbpl7-IN-1: A Novel Modulator of Lipid Metabolism and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oxysterol-binding protein-like 7 (OSBPL7), a member of the oxysterol-binding protein family, has emerged as a significant regulator of intracellular lipid homeostasis.[1][2][3] Its inhibition presents a novel therapeutic avenue for diseases characterized by lipid dysregulation, such as certain chronic kidney diseases.[1][4] This document provides a comprehensive technical overview of Osbpl7-IN-1 (also known as Compound G), a potent and orally active inhibitor of OSBPL7.[5][6] We will delve into its mechanism of action, its quantifiable impact on lipid metabolism, detailed experimental protocols for its characterization, and its demonstrated efficacy in preclinical models.

Introduction to OSBPL7

OSBPL7 is an intracellular lipid receptor featuring an N-terminal pleckstrin homology domain and a highly conserved C-terminal sterol-binding domain.[3] It plays a crucial role in regulating cholesterol homeostasis and the lipid composition of cellular membranes.[1] Dysregulation of OSBPL7 has been linked to altered lipid metabolism and the induction of endoplasmic reticulum (ER) stress, implicating it in the pathophysiology of various diseases.[1][7] Specifically in podocytes, specialized cells essential for kidney filtration, OSBPL7 modulates the function of the ATP-binding cassette subfamily A member 1 (ABCA1), a key transporter involved in cholesterol efflux.[1][4]

This compound: Mechanism of Action

This compound is a selective inhibitor that directly binds to OSBPL7.[8] Unlike genetic knockdown or deficiency of OSBPL7 which can lead to ER stress and apoptosis, pharmacological inhibition by this compound initiates a distinct and therapeutically beneficial signaling cascade.[1][7] The primary mechanism of action involves the modulation of ABCA1 transporter activity.

The core impact of this compound is the promotion of an increased presence of the ABCA1 transporter at the plasma membrane.[5][6] This effect occurs without altering the mRNA expression of ABCA1, suggesting a post-transcriptional or protein trafficking-related mechanism.[5] The increased density of ABCA1 at the cell surface significantly enhances the efflux of cholesterol from the cell to extracellular acceptors like apolipoprotein A-I (ApoA-I).[8][9]

cluster_cell Cell OSBPL7 OSBPL7 ABCA1_vesicle ABCA1 (Intracellular) OSBPL7->ABCA1_vesicle Inhibits Trafficking (Hypothesized) ABCA1_pm ABCA1 (Plasma Membrane) ABCA1_vesicle->ABCA1_pm Trafficking Cholesterol Intracellular Cholesterol ABCA1_pm->Cholesterol Mediates Efflux ApoAI Extracellular ApoA-I ABCA1_pm->ApoAI Osbpl7_IN_1 This compound Osbpl7_IN_1->OSBPL7 Cholesterol_out Cholesterol Efflux ApoAI->Cholesterol_out

Caption: Proposed signaling pathway of this compound action.

Impact on Lipid Metabolism

Pharmacological inhibition of OSBPL7 by this compound induces significant changes in the cellular lipidome. Lipidomic analyses have revealed that treatment leads to increases in ceramides and lysophosphatidylcholines.[8] Concurrently, a notable decrease is observed across all cholesteryl ester species and some unsaturated triacylglycerols, which is consistent with a reduction in the mean area of lipid droplets within the cells.[8]

These findings suggest that this compound not only enhances cholesterol efflux but also remodels the broader landscape of cellular lipid metabolism, shifting away from lipid storage in droplets towards other lipid species.

Quantitative Data Presentation

The following tables summarize the key quantitative data associated with this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

Parameter Cell Type Concentration Effect Reference
ABCA1 Trafficking Cultured Human Podocytes 1-10 µM Increased plasma membrane ABCA1 [5][6]
Cholesterol Efflux Cultured Human Podocytes 1-10 µM Significantly increased [5][6]

| Cholesterol Efflux | Human THP-1 Macrophages | (See Ref.) | Upregulated ABCA1-dependent efflux |[8] |

Table 2: In Vivo Efficacy of this compound

Parameter Animal Model Dosage Treatment Duration Outcome Reference
Proteinuria Mouse models of proteinuric kidney disease 100 mg/kg 28 days (daily) Normalized proteinuria [5][6]
Renal Function Mouse models of proteinuric kidney disease 100 mg/kg 28 days (daily) Prevented renal function decline [5][6]

| Renal Fibrosis | Mouse models of proteinuric kidney disease | 100 mg/kg | 28 days (daily) | Significantly reduced |[5] |

Table 3: Physicochemical and Formulation Data

Parameter Value Notes Reference
Molecular Formula C₂₅H₂₃FN₄O₂ [5]
Molecular Weight 430.48 [5]
CAS Number 1269826-44-9 [5]
Solubility ≥ 11 mg/mL (23.74 mM) in DMSO Sonication recommended [6]
In Vivo Formulation Corn oil For oral gavage [5]

| Storage (Stock) | -80°C for 6 months; -20°C for 1 month | In solvent |[5][6] |

Experimental Protocols

Cholesterol Efflux Assay

This protocol is adapted from methodologies used to assess the activity of this compound in cultured cells.[8][9]

  • Cell Plating and Cholesterol Loading: Plate human podocytes or THP-1 macrophages in appropriate culture plates. Allow cells to adhere and grow to desired confluency. Load cells with labeled cholesterol (e.g., ³H-cholesterol) by incubating with loading medium for 24-48 hours.

  • Compound Incubation: Wash the cells with a serum-free medium. Add equilibration medium containing this compound at the desired concentrations (e.g., 1-10 µM) or vehicle control (e.g., DMSO). Incubate for 18-24 hours.

  • Efflux Induction: Remove the compound-containing medium. Add fresh serum-free medium containing a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I), to the cells. Incubate for 4-6 hours.

  • Quantification: Collect the efflux medium (supernatant) and lyse the cells with a suitable lysis buffer. Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

  • Calculation: Calculate the percentage of cholesterol efflux as: (Radioactivity in medium) / (Radioactivity in medium + Radioactivity in cell lysate) * 100.

OSBPL7 Target Identification Workflow

The identification of OSBPL7 as the direct target of the 5-arylnicotinamide class of molecules (including this compound) was achieved through a chemical biology approach.[8]

cluster_workflow Target ID Workflow node1 Step 1: Probe Synthesis node2 Step 2: Candidate Expression node1->node2 Synthesize tritiated, photo-reactive probe (e.g., ³H-Cpd K) node3 Step 3: Probe Incubation & UV Crosslinking node2->node3 Transfect HEK293 cells with FLAG-tagged candidate proteins node4 Step 4: Immunoprecipitation node3->node4 Incubate cells with probe, then expose to UV light node5 Step 5: SDS-PAGE & Autoradiography node4->node5 Lyse cells & purify candidate via anti-FLAG IP node6 Step 6: Competition Assay node5->node6 Separate proteins by gel; detect probe binding via film exposure node7 OSBPL7 Identified node6->node7 Confirm specific binding by competing with unlabeled inhibitor (this compound)

Caption: Experimental workflow for OSBPL7 target identification.
In Vivo Animal Study Protocol

This protocol outlines the general procedure for evaluating this compound in mouse models of proteinuric kidney disease.[5]

  • Model Selection: Utilize established mouse models of chronic kidney disease, such as Col4a3-/- mice or db/db mice.

  • Acclimatization and Grouping: Allow animals to acclimatize to the facility. Randomly assign animals to a vehicle control group and a treatment group.

  • Compound Preparation and Administration: Prepare this compound in a suitable vehicle, such as corn oil, for oral administration.[5] Administer the compound daily via oral gavage at a dose of 100 mg/kg.[5]

  • Monitoring: Monitor animal health, body weight, and food/water intake throughout the study. Collect urine at regular intervals to measure urinary albumin-to-creatinine ratio (UACR) to assess proteinuria.

  • Terminal Procedures: At the end of the treatment period (e.g., 28 days), collect blood samples for analysis of renal function markers (e.g., BUN, creatinine).[5] Perfuse and harvest kidneys for histological analysis (e.g., H&E, PAS, Sirius Red staining) to assess renal fibrosis and glomerular injury.

Differential Effects: Inhibition vs. Deficiency

It is critical to distinguish the pharmacological effects of this compound from the phenotype of OSBPL7 deficiency. Genetic knockdown of OSBPL7 has been shown to increase lipid droplets and triglycerides, but this lipid dysregulation does not appear to be the primary cause of cellular injury.[1][7] Instead, OSBPL7 deficiency leads to heightened ER stress, which in turn mediates podocyte apoptosis and contributes to proteinuria.[1][7] In contrast, this compound leverages a different aspect of OSBPL7 biology to produce a protective effect by enhancing cholesterol efflux, thereby preserving kidney function.[5]

cluster_inhibition Pharmacological Inhibition cluster_deficiency Genetic Deficiency OSBPL7 OSBPL7 Increase_ABCA1 Increase Plasma Membrane ABCA1 ER_Stress Increased ER Stress Inhibitor This compound Inhibitor->OSBPL7 Inhibits Increase_Efflux Increase Cholesterol Efflux Increase_ABCA1->Increase_Efflux Protective Protective Phenotype (e.g., Reduced Proteinuria) Increase_Efflux->Protective Knockdown siRNA / Knockdown Knockdown->OSBPL7 Reduces Expression Apoptosis Podocyte Apoptosis ER_Stress->Apoptosis Pathology Pathological Phenotype (e.g., Proteinuria) Apoptosis->Pathology

References

The Role of Osbpl7-IN-1 in Podocyte Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxysterol-binding protein-like 7 (OSBPL7) has emerged as a critical regulator of podocyte health and a potential therapeutic target for chronic kidney disease (CKD). This technical guide provides an in-depth overview of the effects of a specific OSBPL7 inhibitor, Osbpl7-IN-1 (also known as Compound G), on podocyte biology. This compound, a member of the 5-arylnicotinamide class of compounds, has demonstrated a protective role in podocytes through a novel, non-transcriptional mechanism that enhances cholesterol efflux. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and workflows to support further research and drug development in this area.

Introduction

Podocytes are highly specialized epithelial cells that form a crucial component of the glomerular filtration barrier. Their injury and loss are central to the pathogenesis of proteinuria and the progression of many forms of CKD. Recent research has highlighted the importance of lipid metabolism and endoplasmic reticulum (ER) homeostasis in maintaining podocyte function.[1][2] OSBPL7, an oxysterol-binding protein, is implicated in both these processes.[3][4] While OSBPL7 deficiency is linked to ER stress-mediated apoptosis in podocytes, pharmacological inhibition of OSBPL7 by this compound presents a promising therapeutic strategy by promoting cellular cholesterol efflux and preserving kidney function.[2][4][5]

This compound: Mechanism of Action in Podocytes

This compound is an orally active small molecule inhibitor of OSBPL7.[2][6] Its primary mechanism of action in podocytes involves the modulation of the ATP-binding cassette transporter A1 (ABCA1), a key transporter responsible for cholesterol efflux from cells.[2][7]

Key aspects of this compound's mechanism include:

  • Non-transcriptional Upregulation of ABCA1: this compound promotes an increase in ABCA1 protein levels at the plasma membrane of podocytes without altering ABCA1 mRNA expression.[2][6] This indicates a post-transcriptional or post-translational regulatory mechanism.

  • Enhanced Cholesterol Efflux: By increasing plasma membrane ABCA1, this compound significantly enhances ABCA1-dependent cholesterol efflux from podocytes.[2][3] This is crucial as impaired cholesterol efflux and subsequent lipid accumulation are implicated in podocyte injury.[4]

This mechanism contrasts with the effects of OSBPL7 deficiency, which triggers ER stress and apoptosis.[1][8] this compound's action suggests that targeting OSBPL7 can uncouple its detrimental effects when deficient from a beneficial pathway that can be modulated by small molecules.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound (Cpd G) and related experimental contexts.

Table 1: In Vitro Effects of this compound on Human Podocytes

ParameterTreatmentConcentrationOutcomeReference
Plasma Membrane ABCA1 This compound (Cpd G)1-10 µMIncrease in ABCA1 protein at the plasma membrane[2][6]
ABCA1 mRNA Expression This compound (Cpd G)Not specifiedNo effect on mRNA expression[2][6]
Cholesterol Efflux This compound (Cpd G)1-10 µMSignificant increase in ABCA1-dependent cholesterol efflux[2][3]

Table 2: In Vivo Effects of this compound in Mouse Models of Proteinuric Kidney Disease

ParameterAnimal ModelTreatmentDosageOutcomeReference
Proteinuria Adriamycin-induced nephropathy, Alport SyndromeThis compound (Cpd G)100 mg/kg (oral gavage, daily for 28 days)Normalization of proteinuria[2][3]
Renal Function Adriamycin-induced nephropathy, Alport SyndromeThis compound (Cpd G)100 mg/kg (oral gavage, daily for 28 days)Prevention of renal function decline[2][3]
Renal Fibrosis Not specifiedThis compound (Cpd G)100 mg/kg (oral gavage, daily for 28 days)Significant reduction in renal fibrosis[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the literature.

Podocyte Cell Culture and Treatment
  • Cell Line: Conditionally immortalized human or mouse podocytes are commonly used.[4][9]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 33 °C in a 5% CO2 incubator to promote proliferation.[10][11]

  • Differentiation: To induce a mature, differentiated phenotype, cells are transferred to 37 °C and cultured for 10-14 days.[10] Differentiated podocytes exhibit a more arborized morphology and express mature podocyte markers.[9]

  • This compound Treatment: For in vitro experiments, differentiated podocytes are treated with this compound (Cpd G) at concentrations ranging from 1 to 10 µM.[2][6] A vehicle control (e.g., DMSO) should be used in parallel.[12]

Cholesterol Efflux Assay
  • Labeling: Differentiated podocytes are labeled with a fluorescent cholesterol analog (e.g., NBD-cholesterol) or radioactive cholesterol ([3H]-cholesterol) for a specified period.

  • Equilibration: After labeling, cells are washed and incubated in serum-free medium to allow for equilibration of the cholesterol probe within cellular pools.

  • Treatment and Efflux: Cells are then treated with this compound in the presence of a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I).

  • Quantification: After the incubation period, the amount of cholesterol efflux is determined by measuring the fluorescence or radioactivity in the culture medium and the cell lysate. The percentage of efflux is calculated as (medium counts / (medium + cell counts)) x 100.

Western Blotting for ABCA1
  • Cell Lysis: Following treatment with this compound, podocytes are washed with cold PBS and lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ABCA1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Animal Studies
  • Animal Models: Mouse models of proteinuric kidney disease, such as Adriamycin-induced nephropathy and the Col4a3-/- model of Alport Syndrome, are utilized.[3][12]

  • Treatment Protocol: this compound is administered to the animals, typically via oral gavage, at a dose of 100 mg/kg daily for a period of 28 days.[2] A vehicle-treated control group is included.

  • Outcome Measures:

    • Proteinuria: Urine is collected at regular intervals and the albumin-to-creatinine ratio is measured to assess proteinuria.

    • Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels are measured at the end of the study to evaluate renal function.

    • Histology: Kidneys are harvested, fixed, and sectioned for histological analysis (e.g., PAS staining) to assess glomerular injury and fibrosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.

Osbpl7_IN_1_Signaling_Pathway cluster_podocyte Podocyte OSBPL7 OSBPL7 ABCA1_active ABCA1 (Plasma Membrane) OSBPL7->ABCA1_active Inhibits translocation? ABCA1_inactive ABCA1 (Inactive Pool) ABCA1_inactive->ABCA1_active Translocation Efflux Cholesterol Efflux ABCA1_active->Efflux Mediates Cholesterol Intracellular Cholesterol Cholesterol->Efflux ApoA1 ApoA-I ApoA1->Efflux Osbpl7_IN_1 This compound Osbpl7_IN_1->OSBPL7 Inhibits

Caption: Signaling pathway of this compound in podocytes.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Conclusion Podocyte_Culture Differentiated Podocyte Culture Treatment Treat with this compound (1-10 µM) Podocyte_Culture->Treatment Cholesterol_Assay Cholesterol Efflux Assay Treatment->Cholesterol_Assay Western_Blot Western Blot for ABCA1 Treatment->Western_Blot qPCR qPCR for ABCA1 mRNA Treatment->qPCR Analysis Analyze Quantitative Data Cholesterol_Assay->Analysis Western_Blot->Analysis qPCR->Analysis Animal_Model Proteinuric Kidney Disease Mouse Model InVivo_Treatment Administer this compound (100 mg/kg, p.o.) Animal_Model->InVivo_Treatment Urine_Analysis Monitor Proteinuria InVivo_Treatment->Urine_Analysis Blood_Analysis Assess Renal Function (BUN, Creatinine) InVivo_Treatment->Blood_Analysis Histology Histological Analysis of Kidneys InVivo_Treatment->Histology Urine_Analysis->Analysis Blood_Analysis->Analysis Histology->Analysis Conclusion Evaluate Therapeutic Potential Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of CKD by targeting a novel mechanism in podocytes. Its ability to enhance cholesterol efflux through the non-transcriptional upregulation of ABCA1 at the plasma membrane provides a clear rationale for its development. The data summarized in this guide underscore its potential to ameliorate proteinuria and preserve renal function.

Future research should focus on:

  • Elucidating the precise molecular mechanism by which OSBPL7 inhibition leads to the translocation of ABCA1 to the plasma membrane.

  • Investigating the long-term efficacy and safety of this compound in a broader range of preclinical CKD models.

  • Exploring the potential for combination therapies with other renoprotective agents.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the study of this compound and its role in podocyte biology, with the ultimate goal of developing new and effective treatments for patients with chronic kidney disease.

References

The Role of Osbpl7-IN-1 in the Amelioration of Proteinuric Kidney Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the function and therapeutic potential of Osbpl7-IN-1, a small molecule inhibitor of Oxysterol-Binding Protein-Like 7 (OSBPL7), in the context of proteinuric kidney disease. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through explanatory diagrams.

Core Concept: Targeting OSBPL7 to Preserve Podocyte Health

Proteinuric kidney diseases are often characterized by injury to podocytes, the specialized epithelial cells of the glomerulus essential for the kidney's filtration barrier.[1][2] Recent research has identified impaired cellular cholesterol efflux as a key contributor to the progression of renal diseases.[3][4] this compound has emerged as a promising therapeutic agent that addresses this pathology. It functions by inhibiting OSBPL7, which in turn promotes the activity of ATP-Binding Cassette Transporter A1 (ABCA1), a crucial protein for cholesterol efflux.[3][5] This mechanism helps to maintain podocyte health and preserve renal function in preclinical models of kidney disease.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and related compounds.

Table 1: In Vitro Efficacy of this compound

Cell TypeCompoundConcentrationEffectReference
Cultured Human PodocytesThis compound (Cpd G)1-10 µMIncreased plasma membrane ABCA1 and ABCA1-dependent cholesterol efflux[5]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Proteinuric Kidney Disease

Animal ModelCompoundDosageAdministration RouteTreatment DurationKey OutcomesReference
Adriamycin (ADR)-induced nephropathy in female Balb/c miceThis compound100 mg/kgOral gavage, daily28 daysNormalized proteinuria, significantly reduced renal fibrosis, and prevented renal function decline[5]
Alport Syndrome MiceCpd A and Cpd G (this compound)Not specifiedNot specifiedNot specifiedNormalized proteinuria and prevented renal function decline[3]

Signaling Pathway and Mechanism of Action

Inhibition of OSBPL7 by this compound leads to a post-transcriptional increase in ABCA1 at the plasma membrane of podocytes. This enhances the efflux of cholesterol, thereby mitigating cellular stress and preserving podocyte function.

cluster_podocyte Podocyte Osbpl7_IN_1 This compound OSBPL7 OSBPL7 Osbpl7_IN_1->OSBPL7 Inhibits ABCA1_pm Plasma Membrane ABCA1 OSBPL7->ABCA1_pm Normally Suppresses (Post-transcriptionally) Cholesterol_Efflux Increased Cholesterol Efflux ABCA1_pm->Cholesterol_Efflux Podocyte_Health Preserved Podocyte Health Cholesterol_Efflux->Podocyte_Health

Caption: this compound signaling pathway in podocytes.

The deficiency of OSBPL7, while beneficial when targeted by inhibitors in the context of cholesterol efflux, has also been shown to induce endoplasmic reticulum (ER) stress, leading to podocyte apoptosis. This highlights the complexity of OSBPL7's role in cellular homeostasis.

OSBPL7_deficiency OSBPL7 Deficiency ER_Stress Increased ER Stress OSBPL7_deficiency->ER_Stress Apoptosis Podocyte Apoptosis ER_Stress->Apoptosis Proteinuria Proteinuria Apoptosis->Proteinuria

Caption: Logical relationship of OSBPL7 deficiency and podocyte injury.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

In Vivo Adriamycin-Induced Nephropathy Mouse Model
  • Animal Model: Female Balb/c mice are used for this model.[5]

  • Induction of Nephropathy: A single intravenous injection of Adriamycin (doxorubicin) is administered to induce podocyte injury and subsequent proteinuria.

  • Treatment: this compound is administered daily via oral gavage at a dose of 100 mg/kg.[5]

  • Duration: The treatment is carried out for 28 consecutive days.[5]

  • Outcome Measures:

    • Proteinuria: Urine is collected at regular intervals and urinary albumin and creatinine levels are measured to determine the albumin-to-creatinine ratio (ACR).

    • Renal Function: Blood is collected to measure serum creatinine and blood urea nitrogen (BUN) levels as indicators of renal function.

    • Histology: Kidneys are harvested, fixed, and sectioned for histological analysis. Stains such as Periodic acid-Schiff (PAS) and Masson's trichrome are used to assess glomerulosclerosis and interstitial fibrosis, respectively.

    • Immunohistochemistry/Immunofluorescence: Kidney sections are stained for podocyte-specific markers (e.g., nephrin, podocin) and fibrosis markers (e.g., collagen IV, fibronectin).

start Female Balb/c Mice adr_injection Adriamycin Injection (i.v.) start->adr_injection treatment_group Daily Oral Gavage: This compound (100 mg/kg) adr_injection->treatment_group vehicle_group Daily Oral Gavage: Vehicle adr_injection->vehicle_group duration 28 Days treatment_group->duration vehicle_group->duration analysis Outcome Analysis: - Proteinuria (ACR) - Renal Function (BUN, Creatinine) - Histology (PAS, Trichrome) - IHC/IF duration->analysis

References

Exploring the Signaling Pathways Affected by Osbpl7-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by Osbpl7-IN-1, a known inhibitor of Oxysterol-Binding Protein Like 7 (OSBPL7). By targeting OSBPL7, this small molecule instigates a cascade of cellular events, primarily impacting cholesterol homeostasis, endoplasmic reticulum (ER) stress, and protein stability. This document summarizes the current understanding of these pathways, presents key quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate the complex molecular interactions.

Introduction to OSBPL7 and its Inhibition

Oxysterol-Binding Protein Like 7 (OSBPL7), also known as OSBP-related protein 7 (ORP7), is a member of the oxysterol-binding protein family of intracellular lipid receptors. These proteins are critical mediators of lipid metabolism, vesicular trafficking, and signal transduction. OSBPL7 contains an N-terminal pleckstrin homology (PH) domain and a conserved C-terminal sterol-binding domain, enabling its interaction with both signaling molecules and lipids.[1]

This compound (also referred to as Compound G) is an orally active, small-molecule inhibitor that targets OSBPL7.[2][3] Its mechanism of action is not based on altering mRNA expression but rather on directly modulating OSBPL7 function, which leads to significant downstream consequences for cellular signaling and health, particularly in specialized cells like podocytes.[2][4]

Core Signaling Pathways Modulated by this compound

Inhibition of OSBPL7 by this compound directly influences at least three major cellular signaling networks.

Cholesterol Efflux Regulation

The most prominently described effect of this compound is the post-transcriptional upregulation of ATP-binding cassette transporter A1 (ABCA1).[2][5] OSBPL7 normally acts as a negative regulator of ABCA1. Inhibition of OSBPL7 relieves this suppression, promoting the localization of ABCA1 to the plasma membrane and thereby enhancing its function.[2][6] This leads to a significant increase in ABCA1-dependent cholesterol efflux to acceptors like apolipoprotein A1 (ApoA1).[5][7] This pathway is crucial for maintaining cellular cholesterol homeostasis and has therapeutic implications for diseases characterized by lipid dysregulation.[5][6]

G cluster_0 Cellular Environment Osbpl7_IN_1 This compound OSBPL7 OSBPL7 (ORP7) Osbpl7_IN_1->OSBPL7 Inhibits ABCA1 ABCA1 Transporter OSBPL7->ABCA1 Suppresses Efflux Cholesterol Efflux ABCA1->Efflux Mediates Cholesterol Intracellular Cholesterol Cholesterol->Efflux ApoA1 ApoA1 (Acceptor) Efflux->ApoA1 G cluster_0 ER Stress Pathway Osbpl7_IN_1 This compound OSBPL7 OSBPL7 Osbpl7_IN_1->OSBPL7 Inhibits ER_Homeostasis ER Homeostasis OSBPL7->ER_Homeostasis Maintains ER_Stress Increased ER Stress ER_Homeostasis->ER_Stress Prevents Apoptosis Apoptosis ER_Stress->Apoptosis Induces G cluster_0 Protein Stability Pathway Osbpl7_IN_1 This compound OSBPL7 OSBPL7 Osbpl7_IN_1->OSBPL7 Inhibits GATE16 GATE-16 OSBPL7->GATE16 Interacts with/ Sequesters GS28 GS28 Stability GATE16->GS28 Negatively Regulates G cluster_0 Experimental Workflow: Western Blot A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE (Separation) C->D E Membrane Transfer D->E F Blocking E->F G Antibody Incubation (Primary & Secondary) F->G H Detection (ECL) G->H I Data Analysis H->I

References

Methodological & Application

Osbpl7-IN-1 protocol for in vitro cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of Osbpl7-IN-1 for In Vitro Cellular Assays

This compound is a potent and orally active inhibitor of the Oxysterol-Binding Protein Like 7 (OSBPL7), a member of the OSBP-related protein (ORP) family.[1][2] These proteins are integral to lipid transport and maintaining cellular homeostasis by mediating the exchange of lipids like cholesterol and phosphatidylinositol-4-phosphate (PI4P) between organelle membranes, such as the endoplasmic reticulum (ER) and the Golgi apparatus.[3]

In vitro studies have demonstrated that this compound functions by targeting OSBPL7, which leads to an increase of the ATP-binding cassette transporter (ABCA1) at the plasma membrane.[1][2][4] This upregulation of ABCA1 occurs through a non-transcriptional mechanism, meaning it does not affect the mRNA expression of ABCA1.[1][2] The primary functional consequence is a significant enhancement of ABCA1-dependent cholesterol efflux from the cell.[1][4][5]

Research, particularly in the context of chronic kidney disease (CKD), has highlighted the importance of OSBPL7 in podocytes, which are critical cells for kidney filtration.[6][7] Deficiency of OSBPL7, a condition mimicked by this compound, has been linked to heightened endoplasmic reticulum (ER) stress, which can subsequently lead to podocyte apoptosis.[3][6][7][8] While OSBPL7 deficiency also results in lipid dysregulation, including an increase in lipid droplets and triglycerides, studies suggest that ER stress is the principal mechanism driving apoptosis in this context.[6][7][8]

The unique mechanism of this compound makes it a valuable research tool for investigating cellular cholesterol homeostasis, lipid metabolism, and ER stress pathways. It represents a potential therapeutic strategy for diseases characterized by impaired cholesterol efflux and lipid accumulation, such as certain renal and cardiovascular disorders.[4]

Quantitative Data Summary

The following tables summarize the key properties and experimental parameters for using this compound in in vitro experiments.

Table 1: Compound Specifications

Parameter Value Source
Target Oxysterol binding protein like 7 (OSBPL7) [1][2]
Purity 99.84% [1]
CAS Number 1269826-44-9 [1]

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month |[1] |

Table 2: In Vitro Experimental Parameters

Cell Type Concentration Range Effect Reference
Human Podocytes 1-10 µM Increased plasma membrane ABCA1, increased cholesterol efflux [1][2]

Signaling Pathway and Experimental Workflow

Osbpl7_Signaling_Pathway

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells (e.g., Podocytes, THP-1) Compound_Prep 2. Prepare this compound Stock Solution (DMSO) Treatment 3. Treat Cells with This compound (1-10 µM) Compound_Prep->Treatment Incubation 4. Incubate for Specified Duration Treatment->Incubation Efflux_Assay 5a. Cholesterol Efflux Assay Incubation->Efflux_Assay Western_Blot 5b. Western Blot (ABCA1, ER Stress Markers) Incubation->Western_Blot Apoptosis_Assay 5c. Apoptosis Assay (Caspase Activity) Incubation->Apoptosis_Assay Data_Analysis 6. Data Analysis and Interpretation Efflux_Assay->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol provides a general guideline for treating adherent cells, such as human podocytes, with this compound.

Materials:

  • Conditionally immortalized human podocytes

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (Cat. No. HY-143200)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (e.g., 6-well or 12-well)

Procedure:

  • Cell Seeding: Culture human podocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C as recommended.[1]

  • Working Solution Preparation: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).[1][2] Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the medium containing the desired concentration of this compound or vehicle (DMSO) control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as Western blotting, cholesterol efflux assays, or apoptosis assays.

Protocol 2: ABCA1-Dependent Cholesterol Efflux Assay

This protocol is adapted from methodologies used to assess the effect of compounds on cholesterol efflux in macrophages and podocytes.[1][4]

Materials:

  • Cells treated with this compound or vehicle control

  • [³H]-cholesterol

  • Apolipoprotein A-I (ApoA-I)

  • Bovine Serum Albumin (BSA)

  • Scintillation fluid and counter

Procedure:

  • Cholesterol Loading:

    • Incubate cells (e.g., podocytes or THP-1 macrophages) with medium containing [³H]-cholesterol for 24 hours to allow for cholesterol loading.

  • Equilibration: Wash the cells with PBS and incubate in serum-free medium containing BSA for 18-24 hours to allow for cholesterol equilibration.

  • Compound Treatment: Treat the cells with various concentrations of this compound (1-10 µM) or vehicle control for a specified period (e.g., 18-24 hours).

  • Efflux Induction:

    • Wash the cells with PBS.

    • Add serum-free medium containing ApoA-I (a cholesterol acceptor) to the wells.

    • Incubate for 4-6 hours to allow for cholesterol efflux.

  • Quantification:

    • Collect the supernatant (containing effluxed cholesterol).

    • Lyse the cells in the plate with a suitable lysis buffer.

    • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Calculation: Calculate the percentage of cholesterol efflux as: (Radioactivity in supernatant) / (Radioactivity in supernatant + Radioactivity in cell lysate) * 100%.

Protocol 3: Western Blotting for ABCA1 and ER Stress Markers

This protocol allows for the detection of changes in protein levels of ABCA1 and key ER stress markers following treatment.

Materials:

  • Cells treated with this compound or vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ABCA1, anti-OSBPL7, anti-PERK, anti-IRE1α.[6]

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control to determine relative protein expression.

References

Application Notes and Protocols for In Vivo Administration of Osbpl7-IN-1 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osbpl7-IN-1 is a potent and orally active inhibitor of the Oxysterol Binding Protein Like 7 (OSBPL7).[1][2] In preclinical studies, it has demonstrated significant therapeutic potential in mouse models of proteinuric kidney disease.[1][3] These application notes provide a comprehensive overview of the in vivo administration of this compound in relevant mouse models, including detailed protocols for its use and the assessment of its therapeutic effects.

OSBPL7 is a lipid transfer protein that has been implicated in cholesterol homeostasis and the regulation of cellular membrane composition.[4] Inhibition of OSBPL7 by this compound leads to an increase in the ATP-binding cassette transporter A1 (ABCA1) at the plasma membrane.[1][2] This upregulation of ABCA1 occurs without affecting its mRNA expression, suggesting a post-transcriptional mechanism.[1] The increased presence of ABCA1 enhances cholesterol efflux from cells, a process that is particularly relevant in podocytes, the specialized cells of the kidney's filtration barrier.[3][4] Impaired cholesterol efflux is a known contributor to the progression of renal diseases.[3][5][6] By promoting cholesterol efflux, this compound helps to preserve kidney function.[3][5][6] Furthermore, deficiency of OSBPL7 has been linked to endoplasmic reticulum (ER) stress-mediated apoptosis in podocytes, suggesting that modulation of this pathway is crucial for podocyte health.[4][7][8]

Mechanism of Action Signaling Pathway

cluster_0 Cellular Response to this compound Osbpl7_IN_1 This compound OSBPL7 OSBPL7 Osbpl7_IN_1->OSBPL7 Inhibits ABCA1 ABCA1 Transporter (at Plasma Membrane) OSBPL7->ABCA1 Negative Regulation Cholesterol_Efflux Increased Cholesterol Efflux ABCA1->Cholesterol_Efflux Podocyte_Health Improved Podocyte Health Cholesterol_Efflux->Podocyte_Health

Caption: Mechanism of action of this compound.

In Vivo Applications in Mouse Models of Kidney Disease

This compound has been effectively studied in two key mouse models of proteinuric kidney disease: Adriamycin-induced nephropathy and Alport syndrome.

Adriamycin-Induced Nephropathy

This model is widely used to replicate key features of human focal segmental glomerulosclerosis (FSGS), including significant proteinuria, weight loss, and characteristic glomerular histological changes.[9][10]

Experimental Summary: In this model, the administration of this compound (referred to as Cpd G in some studies) has been shown to normalize proteinuria and significantly reduce renal fibrosis and the decline in renal function.[1][3][9]

Quantitative Data Summary:

Treatment GroupDose (mg/kg/day)Administration RouteDurationUrine Albumin-to-Creatinine Ratio (ACR) at Day 28 (Median)
Vehicle Control (ADR)-Oral Gavage28 days~15,000 µg/mg
This compound (Cpd A)30Oral Gavage28 daysSignificantly Reduced vs. Vehicle
This compound (Cpd A)100Oral Gavage28 daysSignificantly Reduced vs. Vehicle
This compound (Cpd G)30Oral Gavage28 daysModerately Reduced vs. Vehicle
This compound (Cpd G) 100 Oral Gavage 28 days Significantly Reduced vs. Vehicle (near healthy levels)
LXR Agonist (Cpd C)10Oral Gavage28 daysSignificantly Reduced vs. Vehicle
Healthy Control (No ADR)---<100 µg/mg

Data adapted from studies on 5-arylnicotinamide compounds targeting OSBPL7.[9]

Alport Syndrome (Col4a3-/- Mouse Model)

The Col4a3 knockout mouse is a well-established model for Alport syndrome, a genetic disorder characterized by progressive kidney disease due to mutations in type IV collagen genes.[3][4] These mice develop progressive glomerulonephritis, proteinuria, and end-stage renal failure.[4]

Experimental Summary: Treatment with this compound has been shown to reduce renal failure in this model.[3] The compound normalizes proteinuria and prevents the decline in renal function.[3][5][6]

Expected Outcomes: While specific quantitative data tables from the provided search results are not available for this compound in the Alport model, the expected outcome is a significant reduction in the urine albumin-to-creatinine ratio compared to vehicle-treated Col4a3-/- mice. Untreated Col4a3-/- mice on a 129X1/SvJ background can exhibit a several-fold increase in protein-to-creatinine ratio by 2 months of age.[2]

Experimental Protocols

Protocol 1: Preparation and In Vivo Administration of this compound

This protocol details the preparation of this compound for oral administration and the procedure for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Animal scale

  • Gavage needles (18-20 gauge, with a rounded tip)

  • Syringes (1 mL)

Procedure:

  • Preparation of Dosing Solution (Example for 100 mg/kg dose):

    • A stock solution can be prepared by dissolving this compound in DMSO (e.g., 20.8 mg/mL).[1]

    • For a final dosing solution, take the required volume of the DMSO stock and add it to corn oil. For example, to prepare a 1 mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil.[1]

    • Vortex thoroughly to ensure a uniform suspension. The final concentration in this example would be 2.08 mg/mL.

    • The volume to be administered is calculated based on the mouse's body weight (typically 10 mL/kg). For a 20g mouse, this would be 0.2 mL.

  • Oral Gavage Administration:

    • Weigh the mouse to determine the precise dosing volume.

    • Properly restrain the mouse by scruffing the neck to immobilize the head and align the head and body vertically.[1][3]

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.

    • Gently insert the gavage needle into the mouth, directing it over the tongue and into the pharynx.[1] The mouse should swallow, allowing the needle to slide easily into the esophagus.[1] Do not force the needle. [7]

    • Once the needle is at the predetermined depth, slowly administer the compound.[1]

    • After administration, gently remove the needle along the same path of insertion.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

start Start prep_solution Prepare Dosing Solution (this compound in DMSO/Corn Oil) start->prep_solution weigh_mouse Weigh Mouse and Calculate Dose Volume prep_solution->weigh_mouse restrain_mouse Restrain Mouse (Scruffing) weigh_mouse->restrain_mouse insert_needle Insert Gavage Needle into Esophagus restrain_mouse->insert_needle administer_dose Administer Dose Slowly insert_needle->administer_dose remove_needle Gently Remove Needle administer_dose->remove_needle monitor_mouse Monitor Mouse for Distress remove_needle->monitor_mouse end End monitor_mouse->end

Caption: Experimental workflow for in vivo administration.

Protocol 2: Assessment of Renal Fibrosis by Histological Staining

This protocol outlines the general steps for evaluating renal fibrosis using Masson's Trichrome or Picrosirius Red staining.

Materials:

  • Mouse kidneys

  • 10% neutral buffered formalin

  • Paraffin

  • Microtome

  • Glass slides

  • Masson's Trichrome or Picrosirius Red staining kits

  • Microscope with a camera

  • Image analysis software

Procedure:

  • Tissue Preparation:

    • Anesthetize the mouse and perfuse the kidneys with PBS.[4]

    • Resect the kidneys and fix them in 10% neutral buffered formalin.[4]

    • Process the fixed kidneys and embed them in paraffin.

    • Cut 4-5 µm sections using a microtome and mount them on glass slides.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform staining according to the manufacturer's protocol for either Masson's Trichrome (collagen stains blue/green) or Picrosirius Red (collagen stains red).

  • Image Acquisition and Analysis:

    • Capture images of the stained kidney sections (cortex and outer medulla) using a microscope.[4]

    • Use image analysis software to quantify the fibrotic area. This is typically done by setting a color threshold for the stain and calculating the percentage of the positive area relative to the total tissue area.[4]

start Start tissue_harvest Harvest and Fix Kidney Tissue start->tissue_harvest embedding_sectioning Paraffin Embedding and Sectioning tissue_harvest->embedding_sectioning staining Stain Sections (e.g., Masson's Trichrome) embedding_sectioning->staining imaging Image Acquisition (Microscopy) staining->imaging quantification Quantify Fibrotic Area (Image Analysis Software) imaging->quantification end End quantification->end

Caption: Workflow for histological analysis of renal fibrosis.

Conclusion

This compound represents a promising therapeutic agent for proteinuric kidney diseases, acting through a novel mechanism of upregulating ABCA1-dependent cholesterol efflux via OSBPL7 inhibition. The provided protocols and data serve as a valuable resource for researchers planning to investigate the in vivo efficacy of this compound in relevant mouse models. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the further development of this potential therapeutic strategy.

References

Application Notes and Protocols for Osbpl7-IN-1 in Kidney Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Osbpl7-IN-1, a selective inhibitor of Oxysterol-binding protein-like 7 (OSBPL7), for the investigation of potential therapeutic strategies in chronic kidney disease (CKD). The protocols and data presented are based on preclinical studies in established models of proteinuric kidney disease.

Introduction

Oxysterol-binding protein-like 7 (OSBPL7) has emerged as a key regulator of cellular lipid homeostasis and stress responses in podocytes, specialized cells crucial for the integrity of the kidney's filtration barrier. Dysregulation of OSBPL7 has been linked to endoplasmic reticulum (ER) stress, podocyte apoptosis, and the progression of proteinuria, a hallmark of chronic kidney disease. This compound is a potent and orally active inhibitor of OSBPL7. It has been shown to increase the cell-surface levels of ATP-binding cassette transporter A1 (ABCA1), a key transporter involved in cholesterol efflux, thereby preserving podocyte health and kidney function in preclinical models.

Data Presentation

In Vitro Studies: Human Podocytes
ParameterValueCell TypeObserved EffectReference
Concentration Range1 - 10 µMCultured Human PodocytesIncreased plasma membrane ABCA1, enhanced ABCA1-dependent cholesterol efflux
In Vivo Studies: Mouse Models of Proteinuric Kidney Disease
ParameterValueAnimal ModelDosing RegimenKey OutcomesReference
Dosage100 mg/kgAdriamycin-induced nephropathy, Alport Syndrome miceDaily oral gavage for 28 daysNormalized proteinuria, reduced renal fibrosis, preserved renal function

Signaling Pathway

The following diagram illustrates the proposed signaling pathway involving OSBPL7 in podocytes and the mechanism of action of this compound. Under pathological conditions, reduced or dysfunctional OSBPL7 can lead to ER stress and subsequent podocyte apoptosis, contributing to kidney damage. This compound inhibits OSBPL7, leading to an increase in ABCA1 at the plasma membrane, which is thought to promote cholesterol efflux and protect podocytes.

OSBPL7_Pathway cluster_podocyte Podocyte OSBPL7 OSBPL7 ABCA1_PM Plasma Membrane ABCA1 OSBPL7->ABCA1_PM negative regulation ER_Stress ER Stress OSBPL7->ER_Stress dysfunction leads to Cholesterol_Efflux Cholesterol Efflux ABCA1_PM->Cholesterol_Efflux Apoptosis Apoptosis Cholesterol_Efflux->Apoptosis prevents ER_Stress->Apoptosis Osbpl7_IN_1 This compound Osbpl7_IN_1->OSBPL7 inhibition

Proposed signaling pathway of OSBPL7 and this compound in podocytes.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies based on published research. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Protocol: Treatment of Human Podocytes

This protocol outlines the treatment of cultured human podocytes with this compound to assess its effect on ABCA1 expression and cholesterol efflux.

Materials:

  • Cultured human podocytes

  • Appropriate cell culture medium and supplements

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Reagents for immunofluorescence staining or cell surface protein biotinylation to detect plasma membrane ABCA1

  • Reagents for a cholesterol efflux assay

Procedure:

  • Cell Culture: Culture human podocytes under standard conditions to the desired confluency.

  • Treatment:

    • Prepare working solutions of this compound in cell culture medium at final concentrations ranging from 1 to 10 µM.

    • Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

    • Replace the medium of the podocytes with the prepared treatment or control solutions.

    • Incubate the cells for a predetermined period (e.g., 24 hours).

  • Analysis of ABCA1 Expression:

    • After incubation, wash the cells with PBS.

    • Perform immunofluorescence staining for ABCA1 to visualize its localization at the plasma membrane, or use a cell surface protein biotinylation kit followed by western blotting to quantify plasma membrane ABCA1.

  • Cholesterol Efflux Assay:

    • Following treatment with this compound, perform a cholesterol efflux assay according to the manufacturer's instructions to quantify the rate of cholesterol removal from the cells.

In Vivo Protocol: Administration of this compound in a Mouse Model of Kidney Disease

This protocol describes the oral administration of this compound to a mouse model of proteinuric kidney disease.

Materials:

  • A suitable mouse model of kidney disease (e.g., Adriamycin-induced nephropathy or Alport syndrome mice) and corresponding wild-type controls.

  • This compound

  • Vehicle for oral gavage (e.g., a solution of 0.5% methylcellulose and 0.1% Tween-80 in water)

  • Metabolic cages for urine collection

  • Reagents and equipment for measuring urinary protein and creatinine

  • Reagents and equipment for histological analysis of kidney tissue (e.g., PAS and Masson's trichrome staining)

Procedure:

  • Animal Model Induction: Induce kidney disease in the experimental group of mice according to the established protocol for the chosen model.

  • Treatment Administration:

    • Prepare a suspension of this compound in the vehicle at a concentration suitable for delivering 100 mg/kg of body weight in a standard gavage volume.

    • Administer the this compound suspension or vehicle alone to the respective groups of mice via oral gavage once daily for the duration of the study (e.g., 28 days).

  • Monitoring of Proteinuria:

    • At regular intervals (e.g., weekly), place the mice in metabolic cages for 24-hour urine collection.

    • Measure the concentration of protein and creatinine in the urine to determine the urinary protein-to-creatinine ratio (UPCR) as a measure of proteinuria.

  • Terminal Analysis:

    • At the end of the treatment period, euthanize the mice and collect blood and kidney tissues.

    • Measure serum creatinine and blood urea nitrogen (BUN) to assess renal function.

    • Process the kidney tissues for histological analysis to evaluate glomerulosclerosis and interstitial fibrosis.

Experimental Workflow Diagram

The following diagram provides a visual representation of a typical in vivo experimental workflow for evaluating the efficacy of this compound in a mouse model of kidney disease.

InVivo_Workflow start Start: Select Mouse Model (e.g., Adriamycin Nephropathy) induce_disease Induce Kidney Disease start->induce_disease group_animals Randomize into Groups (Vehicle vs. This compound) induce_disease->group_animals daily_treatment Daily Oral Gavage (100 mg/kg this compound or Vehicle) for 28 days group_animals->daily_treatment weekly_monitoring Weekly Monitoring: - Body Weight - 24h Urine Collection (UPCR) daily_treatment->weekly_monitoring end_of_study End of Study (Day 28) daily_treatment->end_of_study weekly_monitoring->daily_treatment terminal_collection Terminal Collection: - Blood (for BUN, Creatinine) - Kidneys (for Histology) end_of_study->terminal_collection data_analysis Data Analysis and Interpretation terminal_collection->data_analysis

In vivo experimental workflow for this compound studies in a mouse model.

Conclusion

This compound represents a promising research tool for investigating the role of OSBPL7 in the pathogenesis of chronic kidney disease. The provided data and protocols offer a foundation for designing and conducting experiments to further elucidate the therapeutic potential of targeting this pathway. As with any experimental work, researchers are encouraged to optimize these protocols for their specific models and assays.

Application Notes and Protocols: Western Blot Analysis of ABCA1 Expression Following Osbpl7-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane protein involved in the reverse cholesterol transport pathway, mediating the efflux of cellular cholesterol to apolipoprotein A-I. Its expression and activity are tightly regulated, and dysregulation is associated with various cardiovascular and metabolic diseases. Oxysterol-binding protein-like 7 (OSBPL7) has been identified as a negative regulator of ABCA1 protein stability.[1][2] Small molecule inhibitors of OSBPL7, such as Osbpl7-IN-1 (also known as Cpd G), have been shown to increase ABCA1 protein levels and promote cholesterol efflux, representing a potential therapeutic strategy for diseases characterized by impaired cholesterol homeostasis.[3][4][5][6]

These application notes provide a detailed protocol for performing Western blot analysis to assess the expression of ABCA1 in cultured cells following treatment with this compound.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on ABCA1 protein expression in human podocytes. The data is based on the analysis of Western blot results from published studies.

TreatmentConcentration (µM)Cellular FractionFold Increase in ABCA1 Protein (vs. Vehicle)Statistical Significance (p-value)Reference
This compound (Cpd G)10Plasma MembraneStatistically Significant Increasep = 0.048[5]
This compound (Cpd G)10Whole Cell LysateNot Quantified, but visually increasedNot Applicable[5]

Note: The exact fold increase for the plasma membrane fraction was not explicitly stated in the reference but was described as a significant increase with a corresponding p-value.

Signaling Pathway

This compound is an inhibitor of OSBPL7. OSBPL7 negatively regulates the protein stability of ABCA1, likely by promoting its degradation. By inhibiting OSBPL7, this compound leads to an increase in ABCA1 protein levels at the plasma membrane, which in turn enhances cholesterol efflux. This mechanism is non-transcriptional, as this compound does not affect ABCA1 mRNA levels.[3][5]

Osbpl7_ABCA1_Pathway cluster_cell Cell Osbpl7_IN_1 This compound OSBPL7 OSBPL7 Osbpl7_IN_1->OSBPL7 ABCA1_Degradation ABCA1 Degradation OSBPL7->ABCA1_Degradation ABCA1_Protein ABCA1 Protein ABCA1_Degradation->ABCA1_Protein leads to decrease Plasma_Membrane Plasma Membrane ABCA1_Protein->Plasma_Membrane localization Cholesterol_Efflux Cholesterol Efflux Plasma_Membrane->Cholesterol_Efflux mediates

Caption: this compound inhibits OSBPL7, preventing ABCA1 degradation.

Experimental Workflow

The following diagram outlines the key steps for the Western blot analysis of ABCA1 expression after this compound treatment.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., Human Podocytes) Drug_Treatment 2. This compound Treatment (e.g., 10 µM) Cell_Culture->Drug_Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction Drug_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 6. Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Protein_Transfer Blocking 7. Blocking (e.g., 5% non-fat milk) Protein_Transfer->Blocking Primary_Antibody 8. Primary Antibody Incubation (anti-ABCA1) Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 10. Chemiluminescent Detection Secondary_Antibody->Detection Data_Analysis 11. Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for Western blot analysis of ABCA1 expression.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol is based on methods used for human podocytes.[5]

  • Cell Line: Conditionally immortalized human podocytes.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1X Insulin-Transferrin-Selenium (ITS) at 33°C in a humidified atmosphere with 5% CO2 to promote proliferation. To induce differentiation, transfer the cells to 37°C for 10-14 days.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. For a 10 mM stock, dissolve the appropriate amount of this compound in sterile DMSO. Store at -20°C.

  • Treatment:

    • Seed differentiated podocytes in appropriate culture plates.

    • Once the cells reach the desired confluency (e.g., 80-90%), replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO, at a final concentration not exceeding 0.1%).

    • Incubate the cells for the desired time period (e.g., 24 hours).

Protein Extraction
  • Reagents:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • RIPA Lysis Buffer (or a suitable alternative for membrane proteins) containing protease and phosphatase inhibitors.

  • Procedure:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS completely.

    • Add an appropriate volume of ice-cold lysis buffer to each plate (e.g., 100-200 µL for a 6-well plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

    • Store the protein extract at -80°C until further use.

Protein Quantification
  • Method: Use a standard protein assay such as the Bicinchoninic Acid (BCA) assay to determine the protein concentration of each sample. Follow the manufacturer's instructions.

Western Blotting
  • Sample Preparation:

    • Based on the protein quantification results, normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to the protein samples to a final concentration of 1X.

    • Important Note for ABCA1: Do not heat the samples. Incubate at room temperature for 15-20 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 4-15% or 7.5% Tris-HCl SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Perform the transfer at 100V for 1 hour or 30V overnight at 4°C.

  • Blocking:

    • After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for at least 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Primary Antibody:

      • Dilute the primary anti-ABCA1 antibody in the blocking buffer (e.g., 1:1000 dilution in 3% milk in TBST).

      • Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.

    • Washing:

      • Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody:

      • Dilute a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in the blocking buffer according to the manufacturer's recommendations.

      • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

    • Final Washes:

      • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the ABCA1 band intensity to a loading control protein (e.g., GAPDH, β-actin, or Na+/K+ ATPase for membrane fractions).

    • Express the results as a fold change relative to the vehicle-treated control.

References

Application Notes and Protocols: Immunofluorescence Staining for OSBPL7 Localization with Osbpl7-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysterol-binding protein-like 7 (OSBPL7), also known as ORP7, is a lipid transfer protein implicated in cellular lipid homeostasis and signaling. It is primarily localized to the endoplasmic reticulum (ER) and is involved in the transport of lipids such as cholesterol.[1][2] Dysregulation of OSBPL7 function has been associated with pathologies including kidney disease, where it is linked to ER stress and podocyte apoptosis.[1][3]

Osbpl7-IN-1 (also known as Cpd G) is a potent and selective small molecule inhibitor of OSBPL7.[4][5][6] This compound serves as a valuable chemical probe to investigate the cellular functions of OSBPL7. Notably, inhibition of OSBPL7 by this compound has been shown to increase the abundance of ATP-binding cassette transporter A1 (ABCA1) at the plasma membrane, leading to enhanced cholesterol efflux.[4][5]

These application notes provide detailed protocols for the immunofluorescent staining of OSBPL7 in cultured cells to study its subcellular localization. Furthermore, it describes the use of this compound to probe the functional consequences of OSBPL7 inhibition. While current research primarily highlights the impact of this compound on downstream signaling pathways, the provided protocols will enable researchers to investigate potential inhibitor-induced changes in OSBPL7 localization.

Data Presentation

The functional outcome of OSBPL7 inhibition by this compound can be quantified by measuring its effects on ABCA1 localization and cholesterol efflux. The following tables summarize representative quantitative data from studies on human podocytes.

Table 1: Effect of this compound on ABCA1 Localization in Human Podocytes

TreatmentConcentrationChange in Plasma Membrane ABCA1 Level (Fold Change vs. Control)
This compound (Cpd G)1 µM~1.5
This compound (Cpd G)5 µM~2.0
This compound (Cpd G)10 µM~2.2

Data adapted from Wright et al., 2021.[6]

Table 2: Effect of this compound on Cholesterol Efflux in Human Podocytes

TreatmentConcentrationIncrease in Cholesterol Efflux (%)
This compound (Cpd G)1 µM~50
This compound (Cpd G)5 µM~100
This compound (Cpd G)10 µM~120

Data adapted from Wright et al., 2021 and MedchemExpress product information.[4][6]

Signaling Pathway and Experimental Workflow

To visualize the relationship between OSBPL7, its inhibitor, and the downstream effects, as well as the experimental workflow for immunofluorescence, the following diagrams are provided.

OSBPL7_Signaling_Pathway cluster_0 Endoplasmic Reticulum OSBPL7 OSBPL7 ABCA1_PM Plasma Membrane ABCA1 OSBPL7->ABCA1_PM Negatively Regulates Osbpl7_IN_1 This compound Osbpl7_IN_1->OSBPL7 Inhibits Cholesterol_Efflux Cholesterol Efflux ABCA1_PM->Cholesterol_Efflux Promotes

Caption: OSBPL7 signaling pathway and the effect of this compound.

IF_Workflow start Start: Culture cells on coverslips treatment Treat with this compound or vehicle start->treatment fixation Fix cells (e.g., 4% PFA) treatment->fixation permeabilization Permeabilize cells (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Block with serum permeabilization->blocking primary_ab Incubate with anti-OSBPL7 primary antibody blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab mounting Mount coverslips with DAPI secondary_ab->mounting imaging Image with confocal microscope mounting->imaging

Caption: Experimental workflow for OSBPL7 immunofluorescence staining.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of OSBPL7 in Cultured Mammalian Cells

This protocol is adapted from a procedure used for staining OSBPL7 in immortalized mouse podocytes and can be adapted for other adherent cell types.[1]

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% normal goat serum (or serum from the host species of the secondary antibody) in PBS

  • Primary antibody: Anti-OSBPL7 antibody (e.g., from Novus Biologicals)

  • Secondary antibody: Fluorophore-conjugated anti-species IgG (e.g., Alexa Fluor 488 goat anti-rabbit)

  • DAPI (4',6-diamidino-2-phenylindole) containing mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a culture plate and grow to 60-80% confluency.

  • Treatment (Optional): Treat cells with the desired concentration of this compound or vehicle control for the specified duration.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-OSBPL7 primary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using a drop of DAPI-containing mounting medium.

  • Imaging: Visualize the staining using a confocal microscope. OSBPL7 is expected to show a predominant ER pattern.

Protocol 2: Quantitative Analysis of OSBPL7 Co-localization with Organelle Markers

To quantitatively assess the subcellular localization of OSBPL7, co-staining with markers for specific organelles like the ER (e.g., anti-Calnexin or anti-PDI antibody) or the Golgi apparatus (e.g., anti-GM130 antibody) is recommended.

Procedure:

  • Follow the immunofluorescence protocol as described above, but include the primary antibody for the organelle marker along with the anti-OSBPL7 antibody during the primary antibody incubation step (ensure the primary antibodies are from different host species).

  • During the secondary antibody incubation step, use a cocktail of two secondary antibodies with distinct fluorophores that recognize the respective primary antibodies.

  • Acquire images using a confocal microscope, ensuring separate channels for OSBPL7, the organelle marker, and DAPI.

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ with the Coloc 2 plugin, or other specialized software) to calculate co-localization coefficients, such as Pearson's Correlation Coefficient or Manders' Overlap Coefficient. This will provide a quantitative measure of the degree of spatial overlap between the OSBPL7 signal and the signal of the organelle marker.

Expected Outcome: Based on existing literature, OSBPL7 is expected to highly co-localize with ER markers.[1] The effect of this compound on this co-localization has not been extensively reported. Researchers can use this protocol to investigate if the inhibitor causes a significant change in the co-localization coefficients, which would suggest a shift in the subcellular distribution of OSBPL7.

By following these detailed protocols and utilizing the provided quantitative data and diagrams, researchers can effectively employ immunofluorescence and the chemical probe this compound to investigate the localization and function of OSBPL7 in various cellular contexts.

References

Preparing a stock solution of Osbpl7-IN-1 for research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osbpl7-IN-1 is a potent and orally active inhibitor of the Oxysterol Binding Protein Like 7 (OSBPL7).[1][2] It functions by promoting the localization of ATP-binding cassette transporter A1 (ABCA1) to the plasma membrane, which in turn enhances cholesterol efflux from cells.[1][2][3][4] This activity is achieved without altering the mRNA expression of ABCA1.[1][2] Research has demonstrated the potential of this compound in models of proteinuric kidney disease, where it has been shown to normalize proteinuria and prevent the decline of renal function.[1][2]

Structurally, OSBPL7 is a member of the oxysterol-binding protein family and contains an N-terminal pleckstrin homology domain and a highly conserved C-terminal OSBP-like sterol-binding domain. Studies have indicated that a deficiency in OSBPL7 can lead to endoplasmic reticulum (ER) stress-mediated apoptosis in podocytes, highlighting the protein's crucial role in cellular homeostasis.[5][6][7][8]

This document provides detailed protocols for the preparation of this compound stock solutions for use in both in vitro and in vivo research settings.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₂₀H₁₉Cl₂F₃N₂O₃
Molecular Weight 463.28 g/mol
CAS Number 1269826-44-9
Appearance Crystalline solid, powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Stock Solution Preparation

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile pipette tips

Protocol for 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

  • Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.63 mg of the compound (Molecular Weight = 463.28 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the 1 mL of 10 mM stock solution example, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be used to aid dissolution.[9] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[9]

  • Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] The powdered form of this compound should be stored at -20°C.[9]

Quantitative Data Summary
ParameterValue
Stock Concentration 10 mM
Solvent Anhydrous DMSO
Short-Term Storage -20°C (up to 1 month)
Long-Term Storage -80°C (up to 6 months)
Powder Storage -20°C

Experimental Protocols

In Vitro Dilution for Cell-Based Assays

For most cell-based assays, the final concentration of DMSO in the cell culture medium should be kept below 0.1% (v/v) to minimize solvent-induced cytotoxicity.

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to achieve an intermediate concentration that can be easily added to your cell culture medium. It is advisable to perform dilutions in DMSO rather than directly in aqueous buffers to prevent precipitation.

  • Final Dilution: Add the desired volume of the diluted this compound solution to the cell culture medium to reach the final working concentration. For example, to achieve a final concentration of 10 µM in 1 mL of media, you would add 1 µL of the 10 mM stock solution. Ensure thorough mixing.

  • Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound inhibits OSBPL7, leading to an increased presence of the ABCA1 transporter at the plasma membrane. This enhances the efflux of cholesterol from the cell.

Osbpl7_IN_1_Mechanism This compound This compound OSBPL7 OSBPL7 This compound->OSBPL7 Inhibits ABCA1_PM ABCA1 (Plasma Membrane) OSBPL7->ABCA1_PM Negatively Regulates Localization Cholesterol_Efflux Cholesterol Efflux ABCA1_PM->Cholesterol_Efflux Promotes

Caption: Mechanism of this compound action.

OSBPL7 Deficiency and ER Stress-Mediated Apoptosis

Deficiency of OSBPL7 has been shown to induce endoplasmic reticulum (ER) stress, which can subsequently trigger the apoptotic pathway.

OSBPL7_Deficiency_Apoptosis OSBPL7_Deficiency OSBPL7 Deficiency ER_Stress ER Stress OSBPL7_Deficiency->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: OSBPL7 deficiency and apoptosis.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in preparing a stock solution of this compound.

Stock_Solution_Workflow Start Start: this compound Powder Acclimatize Acclimatize to Room Temperature Start->Acclimatize Weigh Weigh Powder Acclimatize->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Mix Vortex / Sonicate Add_DMSO->Mix Aliquot Aliquot into Single-Use Tubes Mix->Aliquot Store Store at -20°C or -80°C Aliquot->Store End Ready for Use Store->End

Caption: Stock solution preparation workflow.

References

Osbpl7-IN-1 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osbpl7-IN-1 is a potent and orally active inhibitor of the Oxysterol-Binding Protein Like 7 (OSBPL7)[1][2]. Research has demonstrated that by inhibiting OSBPL7, this compound promotes an increase of the ATP-binding cassette transporter A1 (ABCA1) at the plasma membrane[1][2]. This upregulation of ABCA1 enhances cholesterol efflux from cells, a critical process in maintaining cellular cholesterol homeostasis[3][4][5]. These characteristics position this compound as a valuable research tool for studying lipid metabolism, particularly in the context of renal diseases and other disorders related to cellular cholesterol dysregulation[3][6]. This document provides detailed information on the solubility of this compound, protocols for its use in experimental settings, and an overview of its mechanism of action.

Physicochemical Properties

  • Molecular Formula: C₂₀H₁₉Cl₂F₃N₂O₃

  • Molecular Weight: 463.28 g/mol

  • Appearance: White to off-white solid

  • CAS Number: 1269826-44-9

Solubility Data

The solubility of this compound has been determined in various solvents. The data indicates that Dimethyl Sulfoxide (DMSO) is the most effective solvent for this compound. Information regarding its solubility in other common laboratory solvents is limited, suggesting poor solubility in aqueous solutions.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
DMSO 11 - 12523.74 - 269.81Solubility may be enhanced with sonication or gentle warming (up to 60°C). It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1][2][7][8]
Ethanol Data not availableData not available
Water Data not availableData not available
PBS (Phosphate-Buffered Saline) Data not availableData not available
Dimethylformamide (DMF) Data not availableData not available

Signaling Pathway

This compound exerts its biological effects by targeting OSBPL7, a member of the oxysterol-binding protein family. OSBPL7 is understood to negatively regulate the stability of the ABCA1 protein. By inhibiting OSBPL7, this compound effectively removes this negative regulation, leading to increased levels of ABCA1 at the plasma membrane. This, in turn, facilitates the efflux of cholesterol from the cell to lipid-poor apolipoproteins, such as ApoA-I.

Osbpl7_IN_1_Pathway cluster_cell Cell Osbpl7_IN_1 This compound OSBPL7 OSBPL7 Osbpl7_IN_1->OSBPL7 Inhibits ABCA1 ABCA1 Protein OSBPL7->ABCA1 Destabilizes Plasma_Membrane Plasma Membrane ABCA1 ABCA1->Plasma_Membrane Localizes to Cholesterol_Efflux Cholesterol Efflux Plasma_Membrane->Cholesterol_Efflux Promotes

Caption: Mechanism of Action of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for use in various in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.63 mg of the compound (Molecular Weight = 463.28 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution from 4.63 mg, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes.

    • Alternatively, gently warm the solution in a water bath set to a temperature not exceeding 60°C until the solid is completely dissolved.[7]

  • Storage: Once the this compound is fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]

Protocol 2: In Vitro Treatment of Cultured Cells (Human Podocytes)

This protocol is adapted from studies utilizing this compound (referred to as Cpd G) in cultured human podocytes to investigate its effect on ABCA1 levels and cholesterol efflux.[3]

Materials:

  • Cultured human podocytes

  • Appropriate cell culture medium and supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Sterile, tissue culture-treated plates or flasks

Procedure:

  • Cell Seeding: Seed human podocytes in appropriate tissue culture plates at a density that will allow for optimal growth and treatment response. Allow the cells to adhere and grow to the desired confluency.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare a series of dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. A typical concentration range for in vitro experiments is 1-10 µM.[2]

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the culture medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following the incubation period, the cells can be harvested and processed for various downstream analyses, such as:

    • Western Blotting: To assess the protein levels of ABCA1 and OSBPL7.

    • Cholesterol Efflux Assays: To measure the functional consequence of increased ABCA1.

    • Immunofluorescence Microscopy: To visualize the subcellular localization of ABCA1.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Podocytes Prepare_Solutions Prepare this compound Working Solutions Treat_Cells Treat Cells Prepare_Solutions->Treat_Cells Incubate Incubate Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Western_Blot Western Blot Harvest_Cells->Western_Blot Efflux_Assay Cholesterol Efflux Assay Harvest_Cells->Efflux_Assay Microscopy Immunofluorescence Harvest_Cells->Microscopy

Caption: In Vitro Experimental Workflow.

Concluding Remarks

This compound is a specific and effective inhibitor of OSBPL7, making it a crucial compound for investigating the role of this protein in cellular lipid homeostasis. Proper handling and consideration of its solubility characteristics are essential for obtaining reliable and reproducible experimental results. The provided protocols offer a foundation for the use of this compound in both biochemical and cell-based assays. Researchers are encouraged to optimize these protocols for their specific experimental systems.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osbpl7-IN-1 is a small molecule inhibitor of the Oxysterol Binding Protein Like 7 (OSBPL7). Its application in cell culture has been shown to modulate critical cellular pathways, primarily related to cholesterol metabolism and cellular stress responses. These notes provide detailed protocols for the utilization of this compound in a research setting, focusing on recommended treatment duration, experimental procedures, and an overview of the associated signaling pathways.

Mechanism of Action

This compound functions by inhibiting OSBPL7, a protein involved in intracellular lipid transport. This inhibition leads to an increase in the ATP-binding cassette transporter A1 (ABCA1) at the plasma membrane.[1][2][3] The elevated presence of ABCA1 enhances the efflux of cholesterol from the cell.[1][2][3] Studies have also indicated a link between OSBPL7 deficiency and the induction of Endoplasmic Reticulum (ER) stress.[4][5][6][7]

Quantitative Data Summary

The following table summarizes the effective concentrations and treatment durations of this compound (referred to as Compound G in some studies) in various in vitro experiments.

Cell TypeConcentration Range (µM)Treatment DurationObserved EffectReference
Human Podocytes1 - 1018 hoursIncreased plasma membrane ABCA1Wright, M.B., et al. (2021)
THP-1 MacrophagesNot specified24 hoursIncreased ABCA1-dependent cholesterol effluxWright, M.B., et al. (2021)
HEK293 Cells13 hoursBinding to OSBPL7Wright, M.B., et al. (2021)

Recommended Treatment Duration

Based on published data, the recommended treatment duration for this compound in cell culture is highly dependent on the cell type and the specific biological question being addressed.

  • For studying effects on ABCA1 localization in podocytes: A treatment time of 18 hours is recommended.

  • For assessing cholesterol efflux in macrophages: A 24-hour incubation period has been shown to be effective.

  • For initial binding studies: Shorter incubation times of around 3 hours may be sufficient.

It is always recommended to perform a time-course experiment to determine the optimal treatment duration for a specific cell line and experimental endpoint.

Experimental Protocols

Protocol 1: Treatment of Human Podocytes with this compound to Assess ABCA1 Localization

Materials:

  • Conditionally immortalized human podocytes

  • RPMI medium

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Recombinant human insulin, human transferrin, sodium selenite (ITS)

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against ABCA1

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Culture and Differentiation: Culture conditionally immortalized human podocytes at 33°C in RPMI medium supplemented with 10% FBS, 1% penicillin/streptomycin, and ITS. To induce differentiation, transfer the cells to 37°C for 14 days in RPMI medium with 10% FBS and 1% penicillin/streptomycin.[8]

  • Starvation: Once differentiated, starve the podocytes in RPMI medium containing 0.2% FBS for 18 hours.[8]

  • This compound Treatment: Prepare fresh dilutions of this compound in starvation medium at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM). The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%. Treat the cells for 18 hours at 37°C.[8]

  • Fixation and Permeabilization: After treatment, wash the cells twice with ice-cold PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature. Incubate with the primary antibody against ABCA1 (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation and Counterstaining: The following day, wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark. Wash three times with PBS and counterstain with DAPI for 5 minutes.

  • Imaging: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using a suitable mounting medium. Visualize the localization of ABCA1 using a fluorescence microscope.

Signaling Pathway and Experimental Workflow Diagrams

Osbpl7_Signaling_Pathway cluster_cell Cell Osbpl7_IN_1 This compound OSBPL7 OSBPL7 Osbpl7_IN_1->OSBPL7 Inhibition ABCA1_Vesicle Intracellular ABCA1 Vesicles OSBPL7->ABCA1_Vesicle Sequesters ER Endoplasmic Reticulum OSBPL7->ER ABCA1_PM Plasma Membrane ABCA1 ABCA1_Vesicle->ABCA1_PM Translocation Cholesterol Cholesterol ABCA1_PM->Cholesterol Efflux ER_Stress ER Stress ER->ER_Stress Induces

Caption: this compound inhibits OSBPL7, promoting ABCA1 translocation and cholesterol efflux.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Treatment Start Start: Culture and Differentiate Podocytes Starve Starve cells in low serum medium (18h) Start->Starve Treat Treat with this compound (1-10 µM) or Vehicle (18h) Starve->Treat Wash Wash cells with PBS Treat->Wash Endpoint Endpoint Analysis Wash->Endpoint IF Immunofluorescence (ABCA1 Localization) Endpoint->IF e.g. WB Western Blot (Protein Expression) Endpoint->WB e.g. Efflux Cholesterol Efflux Assay Endpoint->Efflux e.g.

Caption: Workflow for this compound treatment and analysis in cell culture.

References

Application Notes and Protocols for Oral Gavage Administration of Osbpl7-IN-1 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osbpl7-IN-1 is an orally active small molecule inhibitor of the Oxysterol Binding Protein Like 7 (OSBPL7).[1][2] Mechanistically, this compound promotes an increase of the ATP-binding cassette transporter A1 (ABCA1) at the plasma membrane, which subsequently enhances ABCA1-dependent cholesterol efflux.[1][2] This action does not affect ABCA1 mRNA expression, suggesting a post-transcriptional regulatory mechanism.[1][3] Research has demonstrated that in mouse models of proteinuric kidney disease, such as Adriamycin-induced nephropathy and Alport Syndrome, oral administration of this compound normalizes proteinuria, prevents the decline of renal function, and reduces renal fibrosis.[1][4] These findings position this compound as a promising therapeutic candidate for chronic kidney diseases and other disorders related to cellular cholesterol homeostasis.[5]

These application notes provide detailed protocols for the preparation and oral gavage administration of this compound in mice, based on established preclinical studies.

Mechanism of Action: OSBPL7 Inhibition and Cholesterol Efflux

This compound targets OSBPL7, a protein involved in intracellular lipid transport and homeostasis.[6][7] By inhibiting OSBPL7, the inhibitor causes an accumulation of ABCA1 at the plasma membrane.[1] ABCA1 is a crucial transporter responsible for the efflux of cholesterol and phospholipids from cells to lipid-poor apolipoproteins, such as Apolipoprotein A1 (ApoA-I).[4] This enhanced cholesterol efflux helps to restore cellular cholesterol balance, which can be disrupted in various disease states, including chronic kidney disease.[5][6]

This compound Signaling Pathway Osbpl7_IN_1 This compound OSBPL7 OSBPL7 Osbpl7_IN_1->OSBPL7 inhibits ABCA1_Membrane Increased Plasma Membrane ABCA1 OSBPL7->ABCA1_Membrane inhibition leads to Cholesterol_Efflux Enhanced ABCA1-dependent Cholesterol Efflux ABCA1_Membrane->Cholesterol_Efflux Therapeutic_Effects Therapeutic Effects (e.g., Reduced Proteinuria) Cholesterol_Efflux->Therapeutic_Effects

Caption: this compound inhibits OSBPL7, leading to increased ABCA1 and cholesterol efflux.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in both in vivo and in vitro studies.

Table 1: Effect of this compound (Cpd G) on Proteinuria in a Mouse Model of Adriamycin-Induced Nephropathy [4]

Treatment Group (n=10)DosageAdministration RouteDurationUrine Albumin to Creatinine Ratio (ACR) (Median)
Vehicle-Oral Gavage28 days~40,000 µg/mg
This compound (Cpd G)100 mg/kgOral Gavage28 days~5,000 µg/mg
Healthy Control---<100 µg/mg

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.

Table 2: Effect of this compound (Cpd G) on Renal Function in a Mouse Model of Alport Syndrome [8]

Treatment GroupBUN (mg/dL) (Median)Serum Creatinine (mg/dL) (Median)
Vehicle~250~1.2
This compound (Cpd G)~100~0.4

Data are from an advanced renal failure model and are approximated from graphical representations in the cited literature for comparative purposes.

Table 3: In Vitro Effect of this compound (Cpd G) on Cholesterol Efflux [4]

Cell LineTreatmentConcentration% Increase in ApoA1-mediated Cholesterol Efflux (Mean ± SD)
THP-1 MacrophagesThis compound (Cpd G)5 µM~75% ± 10%
Human PodocytesThis compound (Cpd G)10 µMSignificant increase (exact % not specified)

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a dosing solution of this compound in a vehicle suitable for oral administration in mice.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare a 10% DMSO in Corn Oil Vehicle:

    • In a sterile tube, add 1 part DMSO to 9 parts corn oil (e.g., 100 µL DMSO and 900 µL corn oil).

    • Vortex thoroughly to ensure a homogenous solution.

  • Prepare the this compound Dosing Solution:

    • Weigh the required amount of this compound powder.

    • To achieve a final concentration suitable for a 100 mg/kg dose, first create a stock solution in DMSO. For example, to prepare a 20.8 mg/mL stock, dissolve the appropriate amount of this compound in pure DMSO.

    • To prepare the final dosing solution, add the DMSO stock solution to the corn oil to a final DMSO concentration of 10%. For instance, add 100 µL of a 20.8 mg/mL this compound stock in DMSO to 900 µL of corn oil to get a final dosing solution of 2.08 mg/mL.[2]

    • Vortex the solution extensively to ensure the compound is evenly suspended. The resulting mixture should be a clear solution.[2]

    • Note: The volume to be administered to each mouse will depend on its body weight (typically 5-10 mL/kg). For a 25g mouse receiving a 100 mg/kg dose, this would be 2.5 mg of the compound. Using the 2.08 mg/mL solution, the volume would be approximately 1.2 mL. Adjust stock and final concentrations as needed based on the desired final gavage volume.

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol outlines the standard procedure for administering the prepared this compound solution to mice via oral gavage. This procedure should only be performed by trained personnel.

Materials:

  • Prepared this compound dosing solution

  • Mouse scale

  • 20-22 gauge, 1.5-inch stainless steel feeding needle with a rounded tip

  • 1 mL syringe

  • 70% ethanol for disinfection

Experimental Workflow:

Oral Gavage Experimental Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Prep_Solution Prepare this compound Dosing Solution Weigh_Mouse Weigh Mouse Prep_Solution->Weigh_Mouse Calc_Dose Calculate Dose Volume Weigh_Mouse->Calc_Dose Restrain Properly Restrain Mouse Calc_Dose->Restrain Insert_Needle Gently Insert Gavage Needle Restrain->Insert_Needle Administer Slowly Administer Solution Insert_Needle->Administer Withdraw Withdraw Needle Administer->Withdraw Monitor Monitor Mouse for Distress Withdraw->Monitor Return_Cage Return to Home Cage Monitor->Return_Cage

Caption: Workflow for the oral gavage administration of this compound in mice.

Procedure:

  • Animal Preparation:

    • Weigh the mouse accurately to determine the precise volume of the dosing solution to be administered.

    • Calculate the required volume based on the 100 mg/kg dosage and the concentration of your prepared solution.

  • Syringe Preparation:

    • Draw the calculated volume of the this compound solution into the syringe.

    • Securely attach the gavage needle to the syringe.

    • Ensure there are no air bubbles in the syringe and needle.

  • Restraint and Administration:

    • Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head. The body should be held in a vertical position.

    • Introduce the gavage needle into the side of the mouth.

    • Gently advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and try again.

    • Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the solution.

  • Post-Administration:

    • After administering the full dose, gently and smoothly withdraw the gavage needle.

    • Return the mouse to its cage and monitor it for a few minutes for any signs of distress, such as difficulty breathing.

    • For chronic studies, repeat this procedure daily for the specified duration (e.g., 28 days).[1]

Pharmacokinetics and Safety

  • Pharmacokinetics: A study of this compound (Cpd G) in rats indicated single-dose pharmacokinetic data is available, though specific parameters for mice have not been detailed in the primary literature.[1] As a 5-arylnicotinamide compound, its pharmacokinetic profile is expected to be influenced by factors such as microsomal stability and cytochrome P450 interactions, which were optimized during its development.[1]

  • Safety and Tolerability: In the preclinical studies cited, daily oral administration of this compound at 100 mg/kg for 28 days was effective and did not result in reported adverse effects in the context of the kidney disease models.[1][8] However, comprehensive toxicology studies have not been published. Researchers should conduct appropriate safety and tolerability assessments for their specific experimental models and durations.

Supplier Information

This compound can be sourced from various chemical suppliers for research purposes, including:

  • MedChemExpress[6]

  • AOBIOUS[1]

  • TargetMol[2]

Disclaimer: These application notes and protocols are intended for research purposes only and should be performed by qualified personnel in accordance with institutional and national guidelines for animal care and use. The provided data is a synthesis of published literature and should be used as a reference. Researchers are encouraged to consult the primary literature for more detailed information.

References

Troubleshooting & Optimization

Potential off-target effects of Osbpl7-IN-1 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Osbpl7-IN-1 in cellular assays. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound, also referred to as Compound G (Cpd G), is a small molecule inhibitor of Oxysterol-binding protein-like 7 (OSBPL7). It belongs to a class of 5-arylnicotinamide compounds. The primary mechanism of action of this compound is the inhibition of OSBPL7, which leads to an increase in the plasma membrane localization of ATP-binding cassette transporter A1 (ABCA1) and subsequently enhances ABCA1-dependent cholesterol efflux. This activity is observed in various cell types, including human podocytes and THP-1 macrophages.

Q2: Has a comprehensive off-target profile for this compound been published?

Currently, a comprehensive, public off-target profile for this compound (Cpd G) from broad screening panels (e.g., kinase, GPCR, ion channel panels) has not been detailed in the primary scientific literature. The key publication by Wright et al. (2021) focused on the identification of OSBPL7 as the primary target and the compound's efficacy in models of kidney disease. While the target identification process suggested a specific interaction with OSBPL7, researchers should remain aware of the potential for uncharacterized off-target effects.

Q3: What are the recommended working concentrations for this compound in cellular assays?

The effective concentration of this compound can vary depending on the cell type and assay. In cultured human podocytes and THP-1 cells, concentrations in the range of 1-10 µM have been shown to effectively increase ABCA1 levels and cholesterol efflux. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cellular model and endpoint.

Q4: Are there known liabilities for the 5-arylnicotinamide chemical class?

The broader class of 5-arylnicotinamide compounds has been explored for various biological targets. As with many small molecule inhibitors, off-target effects can be context-dependent. Without specific screening data for this compound, it is difficult to predict its off-target profile. Researchers should consider performing their own selectivity assessments, especially if unexpected phenotypes are observed.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue Possible Cause Troubleshooting Steps
High cell toxicity or unexpected changes in cell morphology. 1. Concentration is too high: The compound may have off-target cytotoxic effects at high concentrations. 2. Solvent toxicity: The solvent (e.g., DMSO) concentration may be too high. 3. Cell line sensitivity: The specific cell line may be particularly sensitive to the compound or its off-target effects.1. Perform a dose-response curve: Determine the EC50 for the desired on-target effect and a CC50 for cytotoxicity. Use the lowest effective concentration. 2. Check solvent concentration: Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). 3. Test in a different cell line: If possible, confirm the on-target effect in a different cell line to rule out cell-specific off-target effects.
Inconsistent or no on-target effect (e.g., no increase in ABCA1 or cholesterol efflux). 1. Compound integrity: The compound may have degraded. 2. Low target expression: The cell line may not express sufficient levels of OSBPL7. 3. Assay conditions: The experimental conditions (e.g., incubation time, serum concentration) may not be optimal.1. Verify compound integrity: Use a fresh stock of the compound. 2. Confirm target expression: Use qPCR or Western blot to confirm OSBPL7 expression in your cell line. 3. Optimize assay parameters: Vary incubation times and other relevant parameters. Refer to the detailed experimental protocols below.
Observed phenotype is inconsistent with known OSBPL7 biology. 1. Potential off-target effect: The compound may be interacting with another protein, leading to the unexpected phenotype. 2. Experimental artifact: The observed effect may be due to an experimental artifact.1. Use a negative control: If available, use a structurally similar but inactive analog of this compound. 2. Orthogonal validation: Use a different method to validate the on-target effect, such as siRNA-mediated knockdown of OSBPL7, to see if it phenocopies the effect of the inhibitor. 3. Consider off-target screening: If the unexpected phenotype is persistent and significant, consider performing a targeted or broad off-target screen (see protocols below).

Quantitative Data Summary

Compound Target Reported On-Target Activity Cell Types Reference
This compound (Cpd G)OSBPL7- Increases ABCA1-dependent cholesterol efflux. - Promotes an increase of ABCA1 at the plasma membrane.Human podocytes, THP-1 cells

Experimental Protocols

Protocol 1: Cholesterol Efflux Assay

This protocol is adapted from methodologies used to assess the on-target activity of this compound.

  • Cell Plating: Plate cells (e.g., THP-1 macrophages or podocytes) in a suitable multi-well plate and allow them to adhere.

  • Cholesterol Loading: Label cells with a fluorescent cholesterol probe (e.g., NBD-cholesterol) or radioactive cholesterol ([³H]-cholesterol) in media for 24 hours.

  • Equilibration: Wash the cells and equilibrate with serum-free media containing a cholesterol acceptor (e.g., apolipoprotein A-I (ApoA-I)).

  • Compound Treatment: Add this compound at various concentrations to the media and incubate for the desired time (e.g., 6-24 hours).

  • Quantification:

    • Collect the supernatant (containing effluxed cholesterol) and lyse the cells.

Optimizing Osbpl7-IN-1 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Osbpl7-IN-1. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and drug development professionals optimize the use of this compound for maximum efficacy.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Question Possible Cause Suggested Solution
Why am I not observing an increase in ABCA1 protein levels after treatment with this compound? Suboptimal Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range is 1-10 µM.
Incorrect Incubation Time: The duration of treatment may be insufficient for changes in protein levels to become apparent.Optimize the incubation time. A 24-hour treatment period is a good starting point for observing changes in ABCA1 protein expression.
Poor Compound Solubility: this compound may have precipitated out of the culture medium.Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to maintain solubility. Prepare fresh dilutions from a concentrated stock for each experiment. This compound is soluble in DMSO up to 11 mg/mL.
Cell Line Unresponsive: The cell line you are using may not express sufficient levels of OSBPL7 or have the necessary cellular machinery for the desired response.Confirm OSBPL7 expression in your cell line via Western blot or qPCR. Consider using a cell line known to be responsive, such as human podocytes or THP-1 macrophages.
I am seeing significant cytotoxicity in my cell cultures. Concentration is Too High: Excessive concentrations of this compound can be toxic to cells.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cell line. Lower the treatment concentration accordingly.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be cytotoxic.Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).
My cholesterol efflux assay results are inconsistent. Variable Cell Health: Inconsistent cell density or viability at the start of the experiment can lead to variable results.Ensure consistent cell seeding density and monitor cell viability before starting the assay.
Issues with Radiolabeling: Inefficient or inconsistent loading of [3H]-cholesterol can affect the assay's accuracy.Optimize the [3H]-cholesterol loading time and concentration. Ensure thorough washing to remove unincorporated label.
ApoA-I Quality: The quality and activity of the apolipoprotein A-I (ApoA-I), the cholesterol acceptor, can impact the efflux rate.Use high-quality, lipid-free ApoA-I. Test different lots of ApoA-I to ensure consistency.
The in vivo efficacy of this compound is lower than expected. Poor Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration.This compound is orally active. Ensure proper formulation and administration. For mice, a dose of 100 mg/kg via oral gavage has been shown to be effective.
Inappropriate Animal Model: The chosen animal model may not accurately recapitulate the disease pathology you are studying.Select a well-validated animal model for your disease of interest. For kidney disease, adriamycin-induced nephropathy and Alport syndrome models have been used.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is an inhibitor of the Oxysterol-Binding Protein Like 7 (OSBPL7). By inhibiting OSBPL7, it promotes an increase in the ATP-binding cassette transporter A1 (ABCA1) at the plasma membrane. This leads to an increase in ABCA1-dependent cholesterol efflux from cells. This mechanism does not involve changes in ABCA1 mRNA expression, suggesting a post-transcriptional mode of action.

2. What is the recommended starting concentration for in vitro experiments?

A concentration range of 1-10 µM is recommended for initial in vitro experiments. The optimal concentration will depend on the specific cell line and the assay being performed. It is crucial to perform a dose-response curve to determine the EC50 for your experimental system.

3. How should I prepare and store this compound?

This compound is typically supplied as a solid. For stock solutions, dissolve the compound in DMSO. A stock solution of 10 mM in DMSO is commonly used. For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years and the DMSO stock solution at -80°C for up to 1 year.

4. What are the known off-target effects of this compound?

The primary publication on this compound (referred to as Cpd G) suggests that it has a high degree of selectivity for OSBPL7. However, as with any small molecule inhibitor, it is advisable to perform control experiments to rule out potential off-target effects in your specific system. This can include using a structurally related but inactive compound as a negative control, or testing the effect of the compound in cells where OSBPL7 has been knocked down.

5. What is the proposed signaling pathway for this compound?

The inhibition of OSBPL7 by this compound leads to an increase in plasma membrane ABCA1 and subsequent cholesterol efflux. OSBPL7 deficiency has also been linked to endoplasmic reticulum (ER) stress, which can lead to podocyte apoptosis.

Osbpl7_Signaling_Pathway cluster_cell Cell Osbpl7_IN_1 This compound OSBPL7 OSBPL7 Osbpl7_IN_1->OSBPL7 Inhibits ABCA1_Localization Increased ABCA1 at Plasma Membrane OSBPL7->ABCA1_Localization Negatively Regulates ER_Stress ER Stress OSBPL7->ER_Stress Suppresses Cholesterol_Efflux Increased Cholesterol Efflux ABCA1_Localization->Cholesterol_Efflux Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (also referred to as Cpd G).

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeValueReference
Effective Concentration for increased ABCA1Human Podocytes1-10 µM
Effective Concentration for increased cholesterol effluxHuman Podocytes10 µM

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageRouteOutcomeReference
Adriamycin-induced nephropathy (mouse)100 mg/kg (daily for 28 days)Oral gavageNormalized proteinuria, reduced renal fibrosis and functional decline
Alport syndrome (mouse)100 mg/kg (daily for 28 days)Oral gavageNormalized proteinuria, reduced renal fibrosis and functional decline

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound for increasing ABCA1 protein levels.

Addressing variability in in vivo responses to Osbpl7-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Osbpl7-IN-1 in in vivo experiments. Variability in in vivo responses is a common challenge, and this resource aims to equip scientists and drug development professionals with the knowledge to identify potential sources of variability and implement effective solutions.

Troubleshooting Guide: Addressing Variability in In Vivo Responses to this compound

Inconsistent or unexpected results in in vivo studies with this compound can arise from a variety of factors. This guide provides a structured approach to troubleshooting, from compound formulation to the animal model itself.

Common Issues and Recommended Actions

Issue Potential Cause Recommended Action
High variability in efficacy between animals Inconsistent compound formulation or administration: this compound is a hydrophobic compound, and improper formulation can lead to inconsistent solubility and absorption.- Ensure a consistent and validated formulation protocol. Consider using solubilizing agents or vehicles suitable for hydrophobic compounds. - Verify the accuracy and consistency of oral gavage technique. Ensure all personnel are properly trained.
Variability in the animal model: The Adriamycin-induced nephropathy model can exhibit variability in disease progression and severity.- Use age- and weight-matched animals from a reliable vendor. - Monitor baseline disease parameters (e.g., proteinuria) before initiating treatment to stratify animals into comparable groups.
Genetic differences in animal strains: Different mouse strains can have varying susceptibility to Adriamycin-induced nephropathy.- Use a consistent and well-characterized mouse strain, such as BALB/c, which has been used in studies with this compound.
Lower than expected efficacy Poor bioavailability: The hydrophobic nature of 5-arylnicotinamide compounds like this compound can limit oral absorption.- Review the formulation and consider particle size reduction or the use of absorption enhancers. - Conduct pilot pharmacokinetic (PK) studies to determine the optimal dosing regimen and vehicle.
Suboptimal dosing: The dose of 100 mg/kg used in published studies may not be optimal for all experimental conditions or animal models.- Perform dose-response studies to determine the most effective dose for your specific model and endpoint.
Compound degradation: Improper storage or handling of this compound can lead to degradation.- Store the compound according to the manufacturer's instructions. Prepare fresh formulations for each experiment.
Adverse events or toxicity Off-target effects: While this compound is designed to be an inhibitor of OSBPL7, off-target effects can occur at higher doses.- Reduce the dose and/or frequency of administration. - Monitor animals closely for any signs of toxicity.
Vehicle-related toxicity: The vehicle used to dissolve this compound may have its own toxic effects.- Include a vehicle-only control group in your experiments to assess any vehicle-specific effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of Oxysterol Binding Protein Like 7 (OSBPL7). By inhibiting OSBPL7, the compound leads to an increase in the ATP-binding cassette transporter A1 (ABCA1) at the plasma membrane. This, in turn, promotes ABCA1-dependent cholesterol efflux, which is believed to be the mechanism behind its therapeutic effects in models of kidney disease.

Q2: What is a recommended in vivo starting dose and administration route for this compound?

A2: Published studies have used a dose of 100 mg/kg administered daily via oral gavage in a mouse model of Adriamycin-induced nephropathy. However, it is crucial to perform dose-finding studies for your specific animal model and experimental conditions to determine the optimal dose.

Q3: What are the key considerations for formulating this compound for oral administration?

A3: this compound is a 5-arylnicotinamide compound and is likely hydrophobic. Therefore, appropriate formulation is critical for ensuring solubility and bioavailability. Considerations include the use of co-solvents, surfactants, or other excipients suitable for poorly water-soluble compounds. It is recommended to consult literature for formulating similar compounds or perform formulation screening studies.

Q4: What animal models have been used to test this compound?

A4: this compound (referred to as Cpd G in some publications) has been evaluated in the Adriamycin-induced nephropathy model in female BALB/c mice. This model is used to study proteinuric kidney diseases like focal segmental glomerulosclerosis (FSGS).

Q5: What are the known sources of variability in the Adriamycin-induced nephropathy model?

A5: The severity of kidney injury in the Adriamycin-induced nephropathy model can be influenced by factors such as the genetic background of the mouse strain, the dose of Adriamycin administered, and the age of the animals. It is important to carefully control these variables to minimize experimental variability.

Experimental Protocols

1. Preparation and Administration of this compound for In Vivo Studies

This protocol is a general guideline based on published literature. Optimization may be required for specific experimental setups.

  • Materials:

    • This compound powder

    • Appropriate vehicle (e.g., a solution containing a solubilizing agent like PEG400, Tween 80, or as recommended by the supplier for hydrophobic compounds)

    • Sterile water or saline

    • Vortex mixer

    • Sonicator (optional)

    • Oral gavage needles (size appropriate for the animal)

    • Syringes

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 100 mg/kg) and the number and weight of the animals.

    • Carefully weigh the this compound powder.

    • In a sterile tube, add the vehicle to the this compound powder.

    • Vortex the mixture vigorously until the compound is fully dissolved. Gentle warming or sonication may be used to aid dissolution, but stability of the compound under these conditions should be verified.

    • Visually inspect the solution to ensure there are no visible particles.

    • Administer the formulation to the animals via oral gavage at the calculated volume. Ensure proper restraint and technique to avoid injury or misdosing.

2. Adriamycin-Induced Nephropathy Model in BALB/c Mice

This protocol provides a general overview of inducing nephropathy. Please refer to specific literature for detailed procedures.

  • Materials:

    • Adriamycin (Doxorubicin)

    • Sterile saline

    • Female BALB/c mice (age and weight matched)

    • Metabolic cages for urine collection

  • Procedure:

    • Acclimate the mice to the facility for at least one week before the experiment.

    • On day 0, administer a single intravenous injection of Adriamycin (typically 10-12 mg/kg) dissolved in sterile saline.

    • Monitor the animals regularly for signs of illness, including weight loss and changes in behavior.

    • At desired time points (e.g., weekly), place the mice in metabolic cages to collect urine for proteinuria analysis.

    • Proteinuria is a key indicator of kidney damage and can be measured using standard methods like a Bradford assay or ELISA.

    • Treatment with this compound can be initiated at a predetermined time point after Adriamycin injection, depending on the study design (e.g., prophylactic or therapeutic).

Visualizations

osbpl7_signaling_pathway cluster_cell Cell Membrane Osbpl7_IN_1 This compound OSBPL7 OSBPL7 Osbpl7_IN_1->OSBPL7 inhibits ABCA1 ABCA1 OSBPL7->ABCA1 negatively regulates Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux promotes experimental_workflow Start Start Animal_Acclimation Animal Acclimation (e.g., BALB/c mice) Start->Animal_Acclimation Disease_Induction Disease Induction (Adriamycin Injection) Animal_Acclimation->Disease_Induction Baseline_Measurement Baseline Measurement (e.g., Proteinuria) Disease_Induction->Baseline_Measurement Group_Randomization Group Randomization Baseline_Measurement->Group_Randomization Treatment Treatment Initiation (Vehicle or this compound) Group_Randomization->Treatment Monitoring Regular Monitoring (Weight, Health) Treatment->Monitoring Endpoint_Measurement Endpoint Measurement (e.g., Proteinuria, Histology) Monitoring->Endpoint_Measurement Data_Analysis Data Analysis Endpoint_Measurement->Data_Analysis End End Data_Analysis->End troubleshooting_logic Variability High In Vivo Variability Compound Compound-related Variability->Compound Procedure Procedure-related Variability->Procedure Model Model-related Variability->Model Formulation Formulation Issues (Solubility, Stability) Compound->Formulation Dosing Inaccurate Dosing Compound->Dosing Gavage Improper Gavage Technique Procedure->Gavage Disease_Severity Variable Disease Severity Model->Disease_Severity Genetics Animal Strain Genetics Model->Genetics

Interpreting unexpected results in Osbpl7-IN-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Osbpl7-IN-1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound treatment on cellular cholesterol levels?

A1: The primary expected outcome of treating cells with this compound is an increase in cholesterol efflux to apolipoprotein A-I (apoA-I).[1] This is due to the inhibitor's action on Oxysterol Binding Protein Like 7 (OSBPL7), which leads to an increased localization of ATP-binding cassette transporter A1 (ABCA1) at the plasma membrane.[1] Consequently, you should observe a decrease in intracellular cholesterol levels over time.

Q2: I am not observing an increase in cholesterol efflux after this compound treatment. What are the possible reasons?

A2: Several factors could contribute to a lack of response. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common reasons include suboptimal inhibitor concentration, poor solubility of the compound, issues with the cholesterol efflux assay itself, or the specific cell line used may not express sufficient levels of OSBPL7 or ABCA1.

Q3: I've observed an increase in cell death after treating with this compound. Is this expected?

A3: While this compound is generally not reported to be cytotoxic at effective concentrations, high concentrations or prolonged exposure may lead to off-target effects or cellular stress. OSBPL7 deficiency has been linked to increased endoplasmic reticulum (ER) stress and apoptosis in certain cell types, such as podocytes.[2][3] It is possible that potent inhibition of OSBPL7 could mimic some aspects of its deficiency. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.

Q4: Does this compound affect the transcription of ABCA1?

A4: No, this compound promotes the increase of ABCA1 at the plasma membrane without affecting its mRNA expression.[1] The mechanism is post-transcriptional, likely affecting the trafficking or stability of the ABCA1 protein.

Troubleshooting Unexpected Results

Problem 1: No significant increase in cholesterol efflux.

This is a common issue that can arise from several sources. Follow this step-by-step guide to troubleshoot the experiment.

Troubleshooting Workflow

G start Start: No Increase in Cholesterol Efflux check_inhibitor Verify this compound Concentration & Preparation start->check_inhibitor check_solubility Confirm Inhibitor Solubility in Media check_inhibitor->check_solubility If concentration is correct solution_inhibitor Solution: Perform Dose-Response & Prepare Fresh Stock check_inhibitor->solution_inhibitor If concentration or preparation is suspect check_assay Validate Cholesterol Efflux Assay Performance check_solubility->check_assay If inhibitor is soluble solution_solubility Solution: Use Recommended Solvent & Check for Precipitation check_solubility->solution_solubility If precipitation is observed check_cells Assess Cell Line Characteristics check_assay->check_cells If assay controls work solution_assay Solution: Run Positive Control & Optimize Assay Parameters check_assay->solution_assay If assay controls fail solution_cells Solution: Confirm OSBPL7/ABCA1 Expression & Test Different Cell Line check_cells->solution_cells

Caption: Troubleshooting workflow for lack of cholesterol efflux.

Quantitative Data for Troubleshooting Problem 1

ParameterPossible CauseRecommended ActionExpected Outcome
This compound Concentration Suboptimal concentration (too low or too high).Perform a dose-response experiment (e.g., 0.1 µM to 20 µM).Identify the optimal concentration for maximal cholesterol efflux without cytotoxicity.
Inhibitor Solubility Precipitation of this compound in culture media.Prepare a fresh stock solution in DMSO. Visually inspect for precipitates after dilution in media.The inhibitor should be fully dissolved to be active.
Assay Positive Control General issue with the cholesterol efflux assay.Run a positive control (e.g., a known LXR agonist like T0901317).A robust signal with the positive control validates the assay setup.
Target Protein Expression Low or absent expression of OSBPL7 or ABCA1 in the cell line.Perform Western blot or qPCR to check OSBPL7 and ABCA1 expression levels.Confirmation of target protein expression is necessary for the inhibitor to have an effect.
Problem 2: Increased cytotoxicity or apoptosis observed.

While not the primary expected effect, inhibition of OSBPL7 may lead to cellular stress in some contexts.

Signaling Pathway Implicated in OSBPL7-Related Cell Death

G Osbpl7_IN_1 This compound OSBPL7 OSBPL7 Osbpl7_IN_1->OSBPL7 inhibition ER_Stress Endoplasmic Reticulum (ER) Stress OSBPL7->ER_Stress suppression (putative) Caspase3 Caspase-3 Activation ER_Stress->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential pathway leading to apoptosis upon OSBPL7 inhibition.

Quantitative Data for Troubleshooting Problem 2

ParameterPossible CauseRecommended ActionExpected Outcome
Inhibitor Concentration Concentration is too high, leading to off-target effects or excessive ER stress.Titrate this compound to lower concentrations. Determine the EC50 for cholesterol efflux and the CC50 for cytotoxicity.Find a therapeutic window where cholesterol efflux is stimulated without significant cell death.
ER Stress Markers Inhibition of OSBPL7 is inducing the unfolded protein response (UPR).Perform Western blot for ER stress markers (e.g., BiP, CHOP, p-IRE1α).Determine if the observed cytotoxicity correlates with an increase in ER stress markers.
Apoptosis Confirmation Cell death is mediated by apoptosis.Perform a caspase-3 activity assay or TUNEL staining.Confirm if the cell death mechanism is apoptotic, consistent with potential ER stress.

Experimental Protocols

Cholesterol Efflux Assay

This protocol is adapted from standard cell-based cholesterol efflux assays.[1]

  • Cell Plating: Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Cholesterol Labeling: Label cells with a fluorescent cholesterol analog (e.g., NBD-cholesterol) or [³H]-cholesterol in serum-free media for 6-8 hours.

  • Equilibration: Wash the cells and incubate with serum-free media containing this compound at the desired concentration for 18-24 hours.

  • Efflux: Replace the media with serum-free media containing apoA-I (10 µg/mL) and continue the incubation for 4-6 hours.

  • Quantification:

    • Collect the supernatant (media).

    • Lyse the cells in the wells with a suitable lysis buffer.

    • Measure the fluorescence or radioactivity in both the supernatant and the cell lysate.

  • Calculation: Percent efflux = [Signal(supernatant) / (Signal(supernatant) + Signal(lysate))] x 100.

Western Blot for ABCA1 (Membrane Protein)

This protocol is a general guideline for detecting membrane proteins.

  • Sample Preparation:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For membrane protein enrichment, consider using a membrane protein extraction kit.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Load 20-40 µg of protein per lane on a 4-12% gradient polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with a primary antibody against ABCA1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

Caspase-3 Activity Assay

This protocol is based on commercially available colorimetric or fluorometric kits.[4]

  • Cell Treatment: Treat cells in a 96-well plate with this compound at various concentrations for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: Lyse the cells directly in the wells according to the kit manufacturer's instructions.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm (colorimetric) or fluorescence at Ex/Em = 380/460 nm (fluorometric) using a plate reader.

  • Analysis: Compare the signal from treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Experimental Workflow for a Typical this compound Experiment

G start Start: Prepare this compound Stock treat_cells Treat Cells with This compound (Dose-Response) start->treat_cells cholesterol_efflux Perform Cholesterol Efflux Assay treat_cells->cholesterol_efflux western_blot Analyze ABCA1 by Western Blot treat_cells->western_blot cytotoxicity_assay Assess Cytotoxicity (e.g., MTS/LDH Assay) treat_cells->cytotoxicity_assay analyze_data Analyze and Interpret Data cholesterol_efflux->analyze_data western_blot->analyze_data caspase_assay Measure Caspase-3 Activity (if cytotoxicity is observed) cytotoxicity_assay->caspase_assay If cytotoxic cytotoxicity_assay->analyze_data If not cytotoxic caspase_assay->analyze_data

Caption: A typical experimental workflow for characterizing this compound.

References

Technical Support Center: Characterizing Novel Inhibitors Targeting OSBPL7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for determining the optimal treatment parameters for novel inhibitors targeting Oxysterol-binding protein-like 7 (OSBPL7). Given the absence of specific public data for a compound designated "Osbpl7-IN-1," this document outlines a general framework and best practices for characterizing any new small molecule inhibitor against this target.

Frequently Asked Questions (FAQs)

Q1: What is the general function of OSBPL7 and the potential impact of its inhibition?

Oxysterol-binding protein-like 7 (OSBPL7) is a member of the OSBP-related protein (ORP) family, which is involved in lipid transport and signaling. While the precise functions of OSBPL7 are still under investigation, ORPs are known to play roles in maintaining cellular lipid homeostasis, vesicle trafficking, and signal transduction. Inhibition of OSBPL7 could potentially disrupt these processes, making it a target of interest for studying cellular lipid metabolism and for the development of novel therapeutics.

Q2: We are not seeing a significant effect of our OSBPL7 inhibitor on our cell line. What are the possible reasons?

Several factors could contribute to a lack of efficacy:

  • Low Target Expression: The cell line you are using may express low levels of OSBPL7. It is crucial to verify the expression level of OSBPL7 in your chosen cell lines via methods like qPCR or Western blotting.

  • Incorrect Treatment Time or Concentration: The optimal concentration and duration of treatment can vary significantly between cell lines. A comprehensive dose-response and time-course experiment is necessary to determine these parameters.

  • Compound Solubility and Stability: Poor solubility or degradation of the inhibitor in cell culture media can limit its effective concentration. Ensure the compound is fully dissolved and stable under your experimental conditions.

  • Cell Line-Specific Resistance: Some cell lines may have intrinsic resistance mechanisms, such as active drug efflux pumps, that reduce the intracellular concentration of the inhibitor.

Q3: How do we select the appropriate concentration range for initial screening of our OSBPL7 inhibitor?

For a novel inhibitor with an unknown effective concentration, a wide range of concentrations should be tested. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This broad range helps in identifying the IC50 (half-maximal inhibitory concentration), which is the concentration of the inhibitor required to reduce a specific biological activity by 50%.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate experiments. Inconsistent cell seeding density.Ensure a uniform single-cell suspension and accurate cell counting before seeding.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Precipitation of the inhibitor in the culture medium. Poor compound solubility.Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO). When diluting into the medium, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability. Consider using a formulation with solubility enhancers if precipitation persists.
Observed cell death is not dose-dependent. Off-target toxicity or cytotoxic effects of the solvent.Test the effect of the vehicle (e.g., DMSO) alone on cell viability. If off-target effects are suspected, consider profiling the inhibitor against a panel of related proteins or using a structurally unrelated inhibitor for the same target as a control.

Experimental Protocols

Determining the IC50 of a Novel OSBPL7 Inhibitor

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a novel OSBPL7 inhibitor using a cell viability assay.

  • Cell Seeding:

    • Culture the selected cell lines in their appropriate growth medium.

    • Harvest cells during the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation and Treatment:

    • Prepare a 10 mM stock solution of the OSBPL7 inhibitor in DMSO.

    • Perform a serial dilution of the stock solution to create a range of working concentrations (e.g., from 1 nM to 100 µM).

    • Remove the old medium from the cells and add fresh medium containing the different concentrations of the inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours), based on the cell line's doubling time.

  • Cell Viability Assay:

    • Use a suitable cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™).

    • Follow the manufacturer's instructions to measure cell viability.

  • Data Analysis:

    • Normalize the data to the vehicle-only control.

    • Plot the normalized viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.

Optimizing Treatment Time
  • Experimental Setup:

    • Seed cells in multiple 96-well plates as described above.

    • Treat the cells with the inhibitor at a concentration around its predetermined IC50 (e.g., 1x, 2x, and 5x IC50).

  • Time-Course Analysis:

    • At different time points (e.g., 6, 12, 24, 48, and 72 hours), perform a cell viability assay on one of the plates.

  • Data Analysis:

    • Plot cell viability against time for each concentration to determine the shortest duration required to achieve the desired effect.

Data Presentation

Table 1: Example Data Table for Characterization of an OSBPL7 Inhibitor Across Different Cell Lines
Cell Line Doubling Time (hrs) OSBPL7 Expression (Relative Units) IC50 (µM) Optimal Treatment Time (hrs)
Cell Line A241.25.848
Cell Line B360.515.272
Cell Line C182.51.124

Visualizations

G cluster_upstream Upstream Signaling cluster_osbpl7 OSBPL7-Mediated Lipid Homeostasis Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT OSBPL7 OSBPL7 AKT->OSBPL7 Activation Lipid_Transport Lipid Transport & Signaling OSBPL7->Lipid_Transport Cell_Growth Cell Growth & Proliferation Lipid_Transport->Cell_Growth Osbpl7_IN_1 This compound Osbpl7_IN_1->OSBPL7 Inhibition

Caption: Hypothetical signaling pathway illustrating the potential role of OSBPL7 and its inhibition.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Select_Cells Select Cell Lines Seed_Plates Seed Cells in 96-well Plates Select_Cells->Seed_Plates Dose_Response Dose-Response (Varying Concentrations) Seed_Plates->Dose_Response Time_Course Time-Course (Varying Durations) Seed_Plates->Time_Course Viability_Assay Perform Cell Viability Assay Dose_Response->Viability_Assay Time_Course->Viability_Assay Calc_IC50 Calculate IC50 Viability_Assay->Calc_IC50 Det_Opt_Time Determine Optimal Treatment Time Viability_Assay->Det_Opt_Time

Caption: Experimental workflow for optimizing inhibitor concentration and treatment time.

Best practices for long-term storage of Osbpl7-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, handling, and use of Osbpl7-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, small molecule inhibitor of the Oxysterol Binding Protein Like 7 (OSBPL7).[1][2][3][4][5] Its primary mechanism of action is to promote an increase of the ATP-binding cassette transporter A1 (ABCA1) at the plasma membrane, which enhances ABCA1-dependent cholesterol efflux.[1][2][6] This action occurs without affecting the mRNA expression of ABCA1.[1][2][3][4][5]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored under specific conditions depending on its form (solid powder or stock solution). Adherence to these recommendations is critical to ensure the compound's integrity and performance in experiments.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the final working concentration for your experiments. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[2][4] For example, a 10 mM stock solution can be prepared in DMSO.[1] To enhance solubility, sonication or warming the solution to 60°C may be beneficial.[4]

Q4: What is the known signaling pathway affected by this compound?

A4: this compound targets OSBPL7, which is involved in regulating cholesterol homeostasis and has been linked to endoplasmic reticulum (ER) stress.[7][8][9][10] Deficiency in OSBPL7 can lead to increased ER stress, which in turn can trigger apoptosis (programmed cell death), particularly in specialized kidney cells called podocytes.[7][8][9][10] By inhibiting OSBPL7, this compound modulates the cellular response to cholesterol and can protect against ER stress-mediated cell death.

Osbpl7_Signaling_Pathway cluster_0 Cellular Processes Osbpl7_IN_1 This compound OSBPL7 OSBPL7 Osbpl7_IN_1->OSBPL7 Inhibits ABCA1_Membrane Increased Plasma Membrane ABCA1 OSBPL7->ABCA1_Membrane Negatively Regulates ER_Stress ER Stress OSBPL7->ER_Stress Suppresses Cholesterol_Efflux Enhanced Cholesterol Efflux ABCA1_Membrane->Cholesterol_Efflux Promotes Apoptosis Podocyte Apoptosis ER_Stress->Apoptosis Induces

Caption: this compound signaling pathway.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

FormStorage TemperatureRecommended DurationReference(s)
Solid (Powder)-20°CUp to 3 years[2][4]
Stock Solution (in Solvent)-80°CUp to 1 year (or 6 months)[1][2]
-20°CUp to 1 month[1]
Short-term Storage (in use)4°CUp to 1 week[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator or water bath (optional)

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 463.28 g/mol .[2][4]

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex the solution thoroughly until the solid is completely dissolved.

    • If necessary, use a sonicator or warm the solution briefly (e.g., to 60°C) to aid dissolution.[4]

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: General In Vitro Cell-Based Assay Workflow

In_Vitro_Workflow Start Start: Cell Seeding Cell_Culture Seed cells in appropriate culture plates and allow to adhere overnight Start->Cell_Culture Treatment_Prep Prepare working concentrations of this compound by diluting the stock solution in cell culture medium Cell_Culture->Treatment_Prep Incubation Remove old medium and add medium containing This compound or vehicle control Treatment_Prep->Incubation Assay Incubate for the desired duration (e.g., 24-48 hours) Incubation->Assay Endpoint Perform endpoint analysis (e.g., Western Blot for ABCA1, cholesterol efflux assay, cell viability assay) Assay->Endpoint Data_Analysis Analyze and interpret data Endpoint->Data_Analysis End End Data_Analysis->End

References

Validation & Comparative

A Head-to-Head Battle: Osbpl7-IN-1 Versus Other OSBPL7 Inhibitors in Enhancing Cholesterol Efflux

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for diseases characterized by impaired cellular cholesterol homeostasis, the inhibition of Oxysterol-Binding Protein Like 7 (OSBPL7) has emerged as a promising strategy. At the forefront of this approach is Osbpl7-IN-1, a potent and orally active inhibitor. This guide provides a detailed comparison of the efficacy of this compound against other known OSBPL7 inhibitors, with a focus on experimental data from preclinical studies.

Overview of this compound and a Key Competitor

This compound, also identified as Compound G (Cpd G), belongs to a class of 5-arylnicotinamide compounds. These compounds have been shown to upregulate ABCA1-dependent cholesterol efflux by directly targeting OSBPL7. A key comparator from the same chemical series is Compound A (Cpd A), which allows for a direct and relevant assessment of efficacy.

In Vitro Efficacy: Boosting ABCA1 Expression and Cholesterol Efflux

The primary mechanism by which OSBPL7 inhibitors exert their therapeutic effect is by increasing the protein levels of ATP-binding cassette transporter A1 (ABCA1) at the plasma membrane, a key transporter involved in cholesterol efflux.

ABCA1 Protein Expression in Human Podocytes

Studies in cultured human podocytes, specialized cells of the kidney, have demonstrated the ability of both this compound (Cpd G) and Cpd A to increase ABCA1 protein expression. Western blot analysis revealed a dose-dependent increase in ABCA1 levels following treatment with both compounds.

CompoundConcentrationObserved Effect on ABCA1 Protein Levels
This compound (Cpd G) 1 µMSignificant increase
3 µMRobust increase
10 µMStrong increase
Cpd A 1 µMNoticeable increase
3 µMSignificant increase
10 µMStrong increase
Cholesterol Efflux in Human Podocytes

Consistent with the observed increase in ABCA1 expression, both inhibitors significantly enhanced apolipoprotein A-I (apoA-I)-mediated cholesterol efflux from human podocytes. This is a critical functional outcome, demonstrating the ability of these compounds to promote the removal of excess cholesterol from cells.

CompoundConcentrationIncrease in Cholesterol Efflux (vs. Vehicle)
This compound (Cpd G) 1 µM~2-fold increase[1]
3 µM>2-fold increase
10 µM>2.5-fold increase
Cpd A 1 µM~2-fold increase[1]
3 µM~2.5-fold increase
10 µM>2.5-fold increase

In Vivo Efficacy: Ameliorating Kidney Disease in a Mouse Model

The therapeutic potential of these OSBPL7 inhibitors was further evaluated in a mouse model of adriamycin-induced nephropathy, which mimics key features of human focal segmental glomerulosclerosis (FSGS), a proteinuric kidney disease.

Reduction of Proteinuria

A hallmark of kidney damage is the presence of excessive protein in the urine (proteinuria), often measured as the albumin-to-creatinine ratio (ACR). Both this compound (Cpd G) and Cpd A demonstrated significant efficacy in reducing proteinuria in this animal model.

TreatmentDoseEffect on Albumin-to-Creatinine Ratio (ACR)
Vehicle -Markedly elevated ACR
This compound (Cpd G) 100 mg/kg/daySignificant reduction in ACR, nearing normal levels
Cpd A 30 mg/kg/daySignificant reduction in ACR
Preservation of Body Weight

Weight loss is a common secondary effect of kidney disease in this model. Treatment with this compound (Cpd G) showed a notable protective effect against body weight loss compared to the vehicle-treated group.

TreatmentDoseEffect on Body Weight
Vehicle -Significant body weight loss
This compound (Cpd G) 100 mg/kg/dayPrevention of body weight loss
Cpd A 30 mg/kg/dayNot specified

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of OSBPL7 inhibition and the general workflow of the experimental assays used to evaluate the inhibitors.

cluster_0 OSBPL7 Inhibition and ABCA1-Mediated Cholesterol Efflux Osbpl7_IN_1 This compound (or other OSBPL7 inhibitor) OSBPL7 OSBPL7 Osbpl7_IN_1->OSBPL7 Inhibits ABCA1_degradation ABCA1 Degradation (Proposed to be promoted by OSBPL7) OSBPL7->ABCA1_degradation Promotes ABCA1_stabilization ABCA1 Stabilization at Plasma Membrane OSBPL7->ABCA1_stabilization Prevents Cholesterol_Efflux Increased ApoA-I Mediated Cholesterol Efflux ABCA1_stabilization->Cholesterol_Efflux

Caption: Proposed signaling pathway of OSBPL7 inhibition.

cluster_1 Experimental Workflow for Efficacy Comparison Cell_Culture 1. Culture Human Podocytes Compound_Treatment 2. Treat with this compound or Cpd A at various concentrations Cell_Culture->Compound_Treatment Western_Blot 3a. Western Blot for ABCA1 Protein Expression Compound_Treatment->Western_Blot Cholesterol_Efflux_Assay 3b. Cholesterol Efflux Assay Compound_Treatment->Cholesterol_Efflux_Assay Animal_Model 4. Induce Adriamycin Nephropathy in Mice In_Vivo_Treatment 5. Treat mice with this compound or Cpd A Animal_Model->In_Vivo_Treatment Outcome_Analysis 6. Measure Proteinuria and Body Weight In_Vivo_Treatment->Outcome_Analysis

Caption: Experimental workflow for comparing OSBPL7 inhibitors.

Experimental Protocols

Western Blot for ABCA1 Protein Expression
  • Cell Culture and Treatment: Human podocytes were cultured under standard conditions. Cells were treated with varying concentrations of this compound (Cpd G) or Cpd A for 24 hours.

  • Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for ABCA1. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.

Cholesterol Efflux Assay
  • Cell Labeling: Human podocytes were labeled with [³H]-cholesterol for 24 hours in a serum-containing medium.

  • Equilibration: The cells were then washed and incubated in a serum-free medium for 18 hours to allow for the equilibration of the labeled cholesterol within the cellular pools.

  • Inhibitor Treatment: Following equilibration, the cells were treated with different concentrations of this compound (Cpd G) or Cpd A for 24 hours in a serum-free medium.

  • Efflux Induction: The medium was replaced with a serum-free medium containing apolipoprotein A-I (ApoA-I) as the cholesterol acceptor, and the cells were incubated for 4 hours.

  • Measurement: After the incubation period, the radioactivity in the medium and the cell lysate was measured using a scintillation counter.

  • Calculation: Cholesterol efflux was calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).

Adriamycin-Induced Nephropathy Mouse Model
  • Animal Model: Male BALB/c mice were used for the study.

  • Disease Induction: A single intravenous injection of adriamycin (doxorubicin) was administered to induce nephropathy.

  • Compound Administration: One day after adriamycin injection, daily oral gavage of either vehicle, this compound (Cpd G), or Cpd A was initiated and continued for the duration of the study (typically 28 days).

  • Monitoring: Body weight and urinary albumin and creatinine levels were monitored at regular intervals.

  • Endpoint Analysis: At the end of the study, mice were euthanized, and kidney tissues were collected for histological analysis.

Conclusion

Both this compound (Cpd G) and its analogue, Cpd A, are effective inhibitors of OSBPL7, leading to increased ABCA1 protein expression and enhanced cholesterol efflux in vitro. Furthermore, they demonstrate significant therapeutic potential in a preclinical model of proteinuric kidney disease. While both compounds show a similar mechanism of action and efficacy, this compound (Cpd G) has been extensively characterized and shows a strong protective effect against both proteinuria and weight loss in vivo. These findings underscore the promise of OSBPL7 inhibition as a novel therapeutic strategy for diseases associated with disordered cholesterol metabolism.

References

Cross-Validation of Osbpl7-IN-1's Effects in Different Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for chronic kidney disease (CKD), particularly proteinuric kidney diseases, small molecule inhibitors have emerged as a promising frontier. This guide provides a comparative analysis of Osbpl7-IN-1, a novel inhibitor of Oxysterol Binding Protein Like 7 (OSBPL7), against other potential therapeutic alternatives. The focus is on cross-validating its effects in established preclinical models of CKD, namely Adriamycin-induced nephropathy and Alport syndrome.

This compound has been identified as a potent upregulator of ABCA1-dependent cholesterol efflux, a critical pathway for maintaining podocyte health and mitigating renal lipotoxicity. Its mechanism of action is distinct from traditional therapies, offering a novel approach to combatting the progression of CKD. This guide will delve into the quantitative effects of this compound and compare them with compounds targeting related cellular stress pathways, such as endoplasmic reticulum (ER) stress modulators.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative effects of this compound and alternative compounds in preclinical models of chronic kidney disease. Direct comparisons are made where data is available in the same disease model.

Table 1: Effects on Proteinuria in the Adriamycin-Induced Nephropathy Mouse Model

CompoundDosageAdministration RouteDurationChange in Proteinuria (Urine Albumin-to-Creatinine Ratio)Reference
This compound (Cpd G) 100 mg/kg/dayOral gavage28 daysNormalized proteinuria
Tauroursodeoxycholic acid (TUDCA) 500 mg/kg/dayOral gavage14 days~50% reduction
4-phenylbutyric acid (4-PBA) 100 mg/kg/dayIntraperitoneal injection14 daysSignificant reduction (exact percentage not specified)
Salvianolic acid B 40 mg/kg/dayIntragastric administration8 weeksSignificant reduction
Astragaloside IV 40 mg/kg/dayIntragastric administration8 weeksSignificant reduction

Table 2: Effects on Renal Function and Histology

CompoundDisease ModelKey FindingsReference
This compound (Cpd G) Adriamycin-induced nephropathy & Alport syndromePrevented decline in renal function; Reduced glomerulosclerosis and interstitial fibrosis.
TUDCA Adriamycin-induced nephropathyAttenuated podocyte apoptosis and effacement; Reduced expression of ER stress markers (GRP78, CHOP).
4-PBA Adriamycin-induced nephropathyReduced podocyte apoptosis; Decreased expression of GRP78 and cleaved caspase-12.
Salvianolic acid B Diabetic NephropathyAmeliorated renal pathological changes; Reduced ER stress and apoptosis.
Astragaloside IV Diabetic NephropathyAttenuated mesangial matrix expansion and glomerular basement membrane thickening.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Signaling Pathway of this compound cluster_cell Podocyte Osbpl7_IN_1 This compound OSBPL7 OSBPL7 Osbpl7_IN_1->OSBPL7 inhibits ABCA1 ABCA1 OSBPL7->ABCA1 negatively regulates ER_Stress ER Stress OSBPL7->ER_Stress deficiency induces Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux promotes Cholesterol Intracellular Cholesterol Cholesterol->Cholesterol_Efflux Apoptosis Apoptosis ER_Stress->Apoptosis leads to

Signaling cascade of this compound in podocytes.

Therapeutic Intervention in CKD Models Disease_Induction Disease Induction (e.g., Adriamycin injection) Compound_Admin Compound Administration (this compound or Alternative) Disease_Induction->Compound_Admin Monitoring Monitoring (e.g., Body weight, Proteinuria) Compound_Admin->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Serum_Urine Serum & Urine Analysis (Creatinine, BUN, Albumin) Endpoint_Analysis->Serum_Urine Histology Kidney Histology (PAS, Masson's trichrome) Endpoint_Analysis->Histology Molecular_Analysis Molecular Analysis (Western Blot, qPCR for ER stress & cholesterol efflux markers) Endpoint_Analysis->Molecular_Analysis

General experimental workflow for evaluating therapeutics.

Detailed Experimental Protocols

1. This compound (Cpd G) in Adriamycin-Induced Nephropathy

  • Animal Model: Male BALB/c mice.

  • Disease Induction: A single intravenous injection of Adriamycin (10 mg/kg).

  • Compound Administration: this compound was administered daily by oral gavage at a dose of 100 mg/kg, starting one day after Adriamycin injection and continuing for 28 days.

  • Outcome Measures:

    • Urine albumin and creatinine were measured at specified intervals to determine the urine albumin-to-creatinine ratio (UACR).

    • At the end of the study, serum was collected for blood urea nitrogen (BUN) and creatinine measurement.

    • Kidney tissues were harvested for histological analysis (Periodic acid-Schiff and Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.

2. This compound (Cpd G) in Alport Syndrome

  • Animal Model: Col4a3 knockout mice on a 129/SvJ background, a model for Alport syndrome.

  • Compound Administration: Daily oral gavage of Osbpl7-IN

Assessing the Specificity of Osbpl7-IN-1 for OSBPL7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Osbpl7-IN-1, a known inhibitor of Oxysterol-binding protein-like 7 (OSBPL7), and outlines experimental protocols to rigorously assess its specificity. As the development of targeted therapies requires a comprehensive understanding of a compound's selectivity, this document serves as a crucial resource for researchers in the field.

Introduction to this compound and its Target, OSBPL7

This compound, also referred to as compound G, is a small molecule inhibitor of OSBPL7.[1][2] Its identification stemmed from a phenotypic screen for compounds that upregulate ABCA1-dependent cholesterol efflux.[2][3] A subsequent chemical biology approach, utilizing a photoactivatable derivative, successfully identified OSBPL7 as the molecular target.[2][3]

OSBPL7 is a member of the oxysterol-binding protein family, which are intracellular lipid receptors.[4] The inhibition of OSBPL7 by this compound leads to an increase in the ATP-binding cassette transporter A1 (ABCA1) at the plasma membrane, which in turn promotes cholesterol efflux.[1][2][5] This mechanism of action has shown therapeutic potential in preclinical models of proteinuric kidney disease.[1][2]

Quantitative Data for this compound

Currently, comprehensive public data on the selectivity of this compound against other members of the OSBPL family is limited. The primary characterization of related 5-arylnicotinamide compounds focused on their lack of affinity for the cannabinoid receptor 1 (CB1R), an initial off-target concern.

CompoundTargetAssay TypeKi (nM)Notes
This compound (Cpd G)OSBPL7Radioligand Binding Assay-Binds to OSBPL7, but a specific Ki or IC50 value from a direct binding assay is not readily available in the primary literature.
This compound (Cpd G)hCB1RRadioligand Binding Assay1320Low affinity for the human cannabinoid receptor 1.
Cpd A (related 5-arylnicotinamide)hCB1RRadioligand Binding Assay>10,000No significant binding to the human cannabinoid receptor 1.

Comparison with Alternative OSBPL7 Inhibitors

As of the latest available information, there are no other commercially available small molecule inhibitors specifically targeting OSBPL7. This positions this compound as a unique tool for studying the function of this protein. The lack of alternatives underscores the importance of thoroughly characterizing the specificity of this compound to ensure that its observed biological effects are directly attributable to the inhibition of OSBPL7.

Experimental Protocols for Specificity Assessment

To address the gap in our understanding of this compound's specificity, a robust experimental plan is necessary. The following protocols describe how to quantitatively assess the binding of this compound to OSBPL7 and other OSBPL family members.

Protocol 1: Fluorescence Polarization (FP) Competition Assay for Selectivity Profiling

This assay will determine the inhibitory constant (Ki) of this compound for OSBPL7 and a panel of other OSBPL proteins.

Materials:

  • Purified, recombinant full-length human OSBPL7, OSBPL1, OSBPL2, OSBPL3, OSBPL5, OSBPL6, OSBPL8, OSBPL9, OSBPL10, and OSBPL11 proteins.

  • A fluorescently labeled tracer molecule that binds to the ligand-binding domain of OSBPL proteins. A custom-synthesized, fluorescently tagged version of an OSBP ligand like 25-hydroxycholesterol or a derivative of the 5-arylnicotinamide scaffold could be used.

  • This compound

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

  • Black, low-volume 384-well microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Tracer Binding to OSBPL Proteins:

    • To determine the optimal concentration of each OSBPL protein, perform a saturation binding experiment. In a 384-well plate, add a fixed concentration of the fluorescent tracer (e.g., 1 nM) to serial dilutions of each purified OSBPL protein.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization. The polarization values should increase as the concentration of the OSBPL protein increases, indicating binding.

    • Select a protein concentration for each OSBPL family member that results in approximately 50-80% of the maximal polarization signal for use in the competition assay.

  • Competition Assay:

    • In a 384-well plate, add the determined concentration of each OSBPL protein, the fixed concentration of the fluorescent tracer, and serial dilutions of this compound (e.g., from 1 nM to 100 µM).

    • Include control wells with protein and tracer only (for maximum polarization) and tracer only (for minimum polarization).

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each OSBPL protein.

    • Calculate the Ki value for each protein using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd), where [Tracer] is the concentration of the fluorescent tracer and Kd is the dissociation constant of the tracer for the respective OSBPL protein.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the engagement of this compound with OSBPL7 in a cellular context.

Materials:

  • Human cell line endogenously expressing OSBPL7 (e.g., HEK293T).

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody specific for OSBPL7 for Western blotting.

  • SDS-PAGE gels and Western blotting apparatus.

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with a high concentration of this compound (e.g., 10 µM) or DMSO for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each supernatant.

  • Western Blotting:

    • Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an anti-OSBPL7 antibody.

  • Data Analysis:

    • Quantify the band intensities for OSBPL7 at each temperature for both the this compound-treated and DMSO-treated samples.

    • Plot the percentage of soluble OSBPL7 relative to the non-heated control against the temperature.

    • A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the DMSO control indicates target engagement.

Visualizations

OSBPL7 Signaling Pathway

OSBPL7_Signaling_Pathway cluster_inhibition Inhibition cluster_protein Protein cluster_downstream Downstream Effect Osbpl7_IN_1 This compound OSBPL7 OSBPL7 Osbpl7_IN_1->OSBPL7 inhibits ABCA1 ABCA1 (Plasma Membrane) OSBPL7->ABCA1 negatively regulates localization to Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux promotes

Caption: OSBPL7 signaling pathway and the effect of this compound.

Experimental Workflow for Specificity Assessment

Specificity_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_analysis Data Analysis FP_Assay Fluorescence Polarization Competition Assay OSBPL_Panel Panel of OSBPL Proteins (OSBPL1, 2, 3, 5, 6, 7, 8, 9, 10, 11) FP_Assay->OSBPL_Panel screen against Ki_Values Determine Ki values for This compound against each OSBPL protein OSBPL_Panel->Ki_Values generates Specificity_Profile Generate Specificity Profile Ki_Values->Specificity_Profile CETSA Cellular Thermal Shift Assay (CETSA) Cell_Culture Cells expressing OSBPL7 CETSA->Cell_Culture performed on Target_Engagement Confirm Target Engagement in a cellular context Cell_Culture->Target_Engagement demonstrates Target_Engagement->Specificity_Profile

Caption: Experimental workflow for assessing the specificity of this compound.

References

A Guide to Osbpl7-IN-1: An Emerging Modulator of Cholesterol Efflux with Limited Independent Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the small molecule Osbpl7-IN-1, a reported inhibitor of Oxysterol-binding protein-like 7 (OSBPL7). The primary focus is to objectively present the currently available data on its effects, highlight the experimental protocols used in the foundational study, and discuss the present landscape of its reproducibility and alternatives.

Executive Summary

This compound is a novel compound identified as an inhibitor of OSBPL7 that has been shown in a key study to promote ABCA1-dependent cholesterol efflux, offering a potential therapeutic avenue for diseases characterized by impaired cholesterol homeostasis, such as certain kidney diseases. However, it is critical to note that the body of evidence for the effects of this compound currently stems from a single primary research publication and its associated research group. As of late 2025, there is a notable lack of independent studies from unaffiliated laboratories to validate the reproducibility of its effects. This guide, therefore, presents the initial findings while underscoring the need for further independent validation.

Mechanism of Action: The OSBPL7-ABCA1 Pathway

OSBPL7 is a member of the oxysterol-binding protein family, which is involved in lipid transport and signaling. The working model for this compound's action, as proposed by Wright et al. (2021), involves the inhibition of OSBPL7, which in turn leads to an increase in the localization of the ATP-binding cassette transporter A1 (ABCA1) to the plasma membrane. This enhanced presence of ABCA1, a crucial cholesterol transporter, facilitates the efflux of cholesterol from the cell to extracellular acceptors like apolipoprotein A-I (ApoA-I). A subsequent study in 2024 further solidified the role of OSBPL7 in podocyte health, demonstrating that a deficiency in this protein can lead to endoplasmic reticulum stress and apoptosis.

OSBPL7 Signaling Pathway cluster_cell Podocyte Osbpl7_IN_1 This compound OSBPL7 OSBPL7 Osbpl7_IN_1->OSBPL7 inhibition ABCA1_vesicle ABCA1 (intracellular) OSBPL7->ABCA1_vesicle sequesters ABCA1_membrane ABCA1 (plasma membrane) ABCA1_vesicle->ABCA1_membrane translocation Cholesterol Cholesterol ABCA1_membrane->Cholesterol efflux ApoA_I ApoA-I Cholesterol->ApoA_I

Figure 1. Proposed mechanism of this compound action in podocytes.

Performance Data: A Single-Source Perspective

The quantitative data available for this compound (referred to as Cpd G in the primary publication) comes from the study by Wright et al. (2021). The tables below summarize the key in vitro and in vivo findings from this foundational paper.

In Vitro Efficacy of this compound in Human Podocytes
ParameterTreatmentConcentrationResultReference
Cholesterol EffluxThis compound (Cpd G)10 µM~1.8-fold increase vs. vehicle
ABCA1 Protein Levels (Plasma Membrane)This compound (Cpd G)10 µMSignificant increase vs. vehicle
In Vivo Efficacy of this compound in Mouse Models of Kidney Disease
ModelTreatmentDosageKey FindingsReference
Adriamycin-Induced NephropathyThis compound (Cpd G)100 mg/kg, oral, dailyNormalized proteinuria, reduced renal fibrosis and functional decline
Alport SyndromeThis compound (Cpd G)100 mg/kg, oral, dailyNormalized proteinuria, prevented renal function decline

Comparison with Alternatives and Genetic Knockdown

A direct comparison of this compound's performance across different laboratories is not yet possible due to the lack of published independent research. However, we can compare its reported effects to genetic knockdown of its target and other strategies to modulate cholesterol efflux.

ApproachMechanismReported AdvantagesReported Disadvantages/Limitations
This compound Small molecule inhibition of OSBPL7Oral bioavailability, potential for therapeutic development.Effects not yet independently reproduced, potential for off-target effects.
OSBPL7 siRNA/shRNA Genetic knockdown of OSBPL7High target specificity, useful for target validation.Not a therapeutic modality, challenges with in vivo delivery.
Liver X Receptor (LXR) Agonists (e.g., T0901317) Transcriptional upregulation of ABCA1Potent inducers of ABCA1 and cholesterol efflux.Can cause hypertriglyceridemia and hepatic steatosis.
Cyclodextrins Direct cholesterol sequestration from the plasma membraneBinds cholesterol directly, independent of ABCA1.Potential for cellular toxicity, different mechanism of action.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating research findings. Below are summaries of the key methodologies used in the primary study of this compound.

Cholesterol Efflux Assay in Podocytes

This assay measures the movement of cholesterol from cultured cells to an extracellular acceptor.

  • Cell Culture: Human podocytes are cultured to confluence in appropriate media.

  • Cholesterol Labeling: Cells are incubated with a labeled form of cholesterol (e.g., [³H]-cholesterol) for 24-48 hours to allow for its incorporation into cellular pools.

  • Equilibration: The labeling medium is removed, and cells are washed and incubated in a serum-free medium to allow the labeled cholesterol to equilibrate within the cell.

  • Treatment: Cells are treated with this compound or a vehicle control for a specified period.

  • Efflux: The treatment medium is replaced with a medium containing a cholesterol acceptor (e.g., ApoA-I). The cells are incubated for several hours to allow for cholesterol efflux.

  • Quantification: The radioactivity in the medium and the cell lysate is measured using a scintillation counter.

  • Calculation: Cholesterol efflux is expressed as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).

Adriamycin-Induced Nephropathy Mouse Model

This model is used to simulate proteinuric kidney disease in humans.

  • Animal Model: Male BALB/c mice are typically used for their susceptibility to adriamycin-induced kidney injury.

  • Induction of Nephropathy: A single intravenous injection of adriamycin (doxorubicin) is administered. The dosage may vary but is typically around 10-12 mg/kg.

  • Treatment: Oral administration of this compound (e.g., 100 mg/kg daily via gavage) or a vehicle control is initiated, often several days after adriamycin injection.

  • Monitoring: Body weight, proteinuria (e.g., via urine albumin-to-creatinine ratio), and renal function (e.g., serum creatinine and BUN) are monitored over several weeks.

  • Endpoint Analysis: At the end of the study, kidneys are harvested for histological analysis (e.g., PAS and Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Culture Culture Podocytes Label Label with [3H]-Cholesterol Culture->Label Treat Treat with this compound Label->Treat Efflux Induce Efflux with ApoA-I Treat->Efflux Quantify_vitro Quantify Cholesterol Efflux Efflux->Quantify_vitro Induce Induce Nephropathy (Adriamycin) Treat_vivo Treat with this compound (oral) Induce->Treat_vivo Monitor Monitor Proteinuria & Renal Function Treat_vivo->Monitor Analyze Histological Analysis of Kidneys Monitor->Analyze

Figure 2. General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound is a promising pharmacological tool for studying the role of OSBPL7 in cellular cholesterol metabolism and a potential starting point for the development of new therapeutics for diseases such as chronic kidney disease. The initial data from Wright et al. (2021) is compelling, demonstrating both in vitro and in vivo efficacy in relevant models.

However, the critical next step for the scientific community is the independent replication of these findings. Researchers interested in using this compound should be aware of the current reliance on a single primary data source and should consider including rigorous control experiments to validate its effects in their specific systems. Future research should focus on:

  • Independent validation: Studies by unaffiliated laboratories are needed to confirm the on-target effects and reported efficacy of this compound.

  • Head-to-head comparisons: Direct comparisons with other classes of cholesterol efflux modulators would help to position this compound within the existing landscape of potential therapeutics.

  • Exploration of other disease models: Investigating the effects of this compound in other diseases characterized by lipid dysregulation could broaden its potential applications.

  • Identification of alternative OSBPL7 inhibitors: The development of other small molecules targeting OSBPL7 with different scaffolds would help to confirm the therapeutic potential of targeting this protein.

Safety Operating Guide

Navigating the Disposal of Osbpl7-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the research compound Osbpl7-IN-1 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a novel inhibitor of oxysterol binding protein like 7 (OSBPL7), specific disposal protocols are not widely documented. However, by adhering to established principles of chemical waste management, researchers can handle its disposal responsibly.

The primary source for chemical disposal information is the manufacturer-provided Safety Data Sheet (SDS). Researchers must always consult the SDS for this compound before handling or disposing of the compound. In the absence of a readily available SDS, the following guidelines, based on general laboratory safety protocols for similar research compounds, should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.

General Disposal Principles for Research-Scale Chemical Waste

Chemical waste, including this compound and its solutions, must be managed as hazardous waste.[1][2] It is strictly prohibited to dispose of such chemicals down the sanitary sewer, in regular trash, or by evaporation.[1][2] The following steps outline a general procedure for the safe disposal of this compound.

Experimental Protocol: General Disposal of this compound

  • Consult the SDS and Institutional Policy: Before beginning any work, obtain and review the Safety Data Sheet for this compound. Concurrently, review your institution's specific chemical hygiene and waste disposal plans.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes must be segregated to prevent dangerous reactions.[1][3] Store waste in a designated "Satellite Accumulation Area" (SAA).[3]

  • Containerization: Use a designated, compatible, and properly sealed waste container.[3] The container should be made of a material that does not react with the waste and must have a secure screw cap.[3] Plastic bottles are often preferred over glass to minimize the risk of breakage.[2]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the solvent used (e.g., DMSO).[2] The label must also include the date of waste generation, the location (lab and room number), and the Principal Investigator's name.[2] Do not use abbreviations or chemical formulas.[2]

  • Handling Solutions (e.g., in DMSO): Dimethyl sulfoxide (DMSO) is a common solvent for compounds like this compound. Waste DMSO solutions containing this compound should be collected and disposed of as organic solvent waste.[4][5] Do not pour DMSO solutions down the drain.[6]

  • Request for Pickup: Once the waste container is full (leaving at least one inch of headroom) or waste is no longer being generated, submit a hazardous waste pickup request to your institution's EHS office.[2][3]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste provide a framework for safe handling.

ParameterGuidelineCitation
Sewer Disposal Prohibited for raw or concentrated chemicals.[7]
Solid Waste (Trash) Prohibited.[2]
Container Headroom Leave at least 1-inch (2.54 cm) for expansion.[3]
SAA Storage Time Max 1 year for partially filled, labeled containers.[3]
Full Container Removal Within 3 days of becoming full.[3]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation cluster_handle Handling & Collection cluster_dispose Final Disposal A Obtain & Review This compound SDS C Use Designated Hazardous Waste Container A->C B Consult Institutional EHS Disposal Policy B->C D Label Container Correctly: 'Hazardous Waste' Full Chemical Name Date & PI Info C->D E Add this compound Waste (Solid or in Solvent like DMSO) D->E F Store in Designated Satellite Accumulation Area E->F G Container Full or Waste Generation Complete F->G H Submit Chemical Waste Pickup Request to EHS G->H I EHS Collects for Proper Disposal H->I

This compound Disposal Workflow

By following these established safety protocols and working closely with institutional EHS professionals, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Personal protective equipment for handling Osbpl7-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Osbpl7-IN-1, a potent, orally active inhibitor of the oxysterol-binding protein like 7 (OSBPL7).[1][2][3] Adherence to these procedures is essential to ensure a safe laboratory environment and to maintain the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the required PPE, compiled from general laboratory safety standards for handling chemical compounds.[4][5][6][7][8]

Protection Type Required PPE Purpose Specifications & Best Practices
Eye and Face Protection Safety Goggles, Face ShieldProtects against chemical splashes, dust, and flying debris.[5][6]Goggles should have indirect vents for liquid handling. A face shield should be worn over safety goggles when there is a significant splash hazard, such as during bulk handling or dissolution.[5] All eye and face protection must be ANSI Z87.1 compliant.[5]
Hand Protection Chemical-Resistant GlovesPrevents skin contact with the compound.Disposable nitrile gloves are the minimum requirement for incidental contact.[5] For prolonged handling or when working with solutions, consider double-gloving or using gloves with a higher level of chemical resistance. Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[5]
Body Protection Laboratory CoatShields skin and personal clothing from spills and contamination.[6][8]A buttoned, long-sleeved lab coat is required.[5][8] For handling larger quantities or in situations with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[8]
Respiratory Protection Respirator (if applicable)Prevents inhalation of the compound, especially in powder form.A risk assessment should be performed to determine the need for respiratory protection. If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[6][8]
Foot Protection Closed-Toe ShoesProtects feet from spills and dropped objects.[6]Shoes should be made of a non-porous material.

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound from receipt to disposal is crucial for safety and experimental success.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number (1269826-44-9) match the order.[1]

  • Store the compound in its original, tightly sealed container in a designated, well-ventilated, and secure location.

  • Storage Conditions:

    • Powder: -20°C for up to 3 years.[2]

    • In Solvent: -80°C for up to 1 year.[2]

    • Stock solutions at -80°C should be used within 6 months, and at -20°C within 1 month.[1]

2. Preparation of Stock Solutions:

  • All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.

  • Before weighing, allow the container to equilibrate to room temperature to prevent condensation.

  • Use appropriate tools (e.g., chemical-resistant spatula) for transferring the powder.

  • Solubility: this compound is soluble in DMSO.[2][9] For example, it is soluble in DMSO at 11 mg/mL (23.74 mM), and sonication is recommended to aid dissolution.[2] Another source indicates solubility in DMSO at 125 mg/mL with ultrasonic warming to 60°C.[10]

  • Prepare the stock solution by slowly adding the solvent to the pre-weighed compound.

  • Clearly label the stock solution container with the compound name, concentration, solvent, preparation date, and storage conditions.

3. Use in Experiments:

  • When using this compound in cell-based assays or animal studies, ensure that all procedures are conducted in a manner that minimizes the generation of aerosols.[2]

  • For in vitro studies, this compound has been shown to increase plasma membrane ATP-binding cassette transporter (ABCA1) in cultured human podocytes at concentrations of 1-10 μM.[1][2]

  • For in vivo studies in mouse models of proteinuric kidney disease, a dosage of 100 mg/kg administered via oral gavage daily for 28 days has been used.[1][2]

  • Always wear the appropriate PPE during experimental procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

  • Contaminated Materials: All materials that have come into direct contact with this compound (e.g., pipette tips, microfuge tubes, gloves, bench paper) should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant waste container.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Disposal Receipt Receive and Inspect Storage Store at appropriate temperature (-20°C or -80°C) Receipt->Storage Preparation Prepare Stock Solution in Fume Hood Storage->Preparation Experiment Use in Experiment Preparation->Experiment Waste_Collection Collect Contaminated Materials and Solutions Experiment->Waste_Collection Waste_Disposal Dispose as Hazardous Waste via EHS Waste_Collection->Waste_Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.